molecular formula C7H6ClI B057329 2-Chloro-5-iodotoluene CAS No. 116632-41-8

2-Chloro-5-iodotoluene

Cat. No.: B057329
CAS No.: 116632-41-8
M. Wt: 252.48 g/mol
InChI Key: MMBDKGFWRIYSRD-UHFFFAOYSA-N
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Description

2-Chloro-5-iodotoluene (CAS 932-19-2) is a valuable halogenated aromatic building block extensively utilized in advanced organic synthesis and materials science research. This compound features two distinct halogen substituents—chlorine and iodine—on a toluene backbone, which exhibit differential reactivity in metal-catalyzed cross-coupling reactions. The iodine atom, being an excellent leaving group, readily participates in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Stille couplings, enabling the facile introduction of the 2-chloro-5-tolyl moiety into complex molecular architectures. The chlorine atom, while less reactive, provides a secondary site for functionalization under controlled conditions or can serve as a persistent substituent to modulate the electronic and steric properties of the target molecule. Its primary research applications include serving as a key intermediate in the development of pharmaceutical candidates, particularly in constructing biaryl and aryl alkynyl systems common in active pharmaceutical ingredients (APIs) and agrochemicals. Furthermore, it finds use in the synthesis of liquid crystals and organic electronic materials, where the methyl group and halogen atoms influence molecular packing and optoelectronic characteristics. Researchers value this compound for its versatility as a multifunctional scaffold, allowing for sequential and regioselective cross-coupling strategies to build complex, polyfunctionalized arenes with high precision.

Properties

IUPAC Name

1-chloro-4-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBDKGFWRIYSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400781
Record name 2-Chloro-5-iodotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116632-41-8
Record name 1-Chloro-4-iodo-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116632-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-iodotoluene
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URL https://comptox.epa.gov/dashboard/DTXSID80400781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Chloro-5-iodotoluene (CAS No. 116632-41-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-5-iodotoluene, a key halogenated hydrocarbon intermediate used in organic synthesis and drug discovery.

Core Properties and Specifications

This compound is a disubstituted toluene derivative utilized as a building block in the synthesis of more complex molecular architectures. Its physical and chemical properties are summarized below.

Physical and Chemical Properties

The key physical and chemical data for this compound are presented in Table 1. This compound is typically a colorless to yellow liquid or a low-melting solid, depending on purity and ambient temperature.[1]

PropertyValueReference(s)
CAS Number 116632-41-8[2][3][4][5]
Molecular Formula C₇H₆ClI[2][3][5][6]
Molecular Weight 252.48 g/mol [2][3][5][6]
Boiling Point 239 °C (lit.), 242.4 °C[1][2][3][4]
Melting Point 10 °C[1]
Density 1.81 g/mL at 25 °C (lit.)[1][2][4]
Refractive Index n20/D 1.624 (lit.)[1][2][4]
Appearance Colorless to yellow liquid; brown to dark brown low melting solid[1]
Purity ≥95-98%[2][5][7]
Structural Information
IdentifierValueReference(s)
Synonyms 1-Chloro-4-iodo-2-methylbenzene
InChI Key MMBDKGFWRIYSRD-UHFFFAOYSA-N[2]
SMILES Cc1cc(I)ccc1Cl[2]
Safety and Handling

This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask or respirator, should be used when handling this chemical.[2]

Safety DataValueReference(s)
Signal Word Warning[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Codes P261, P264, P271, P280, P302+P352, P305+P351+P338[2][8]
Flash Point 110 °C / 230 °F (closed cup)[2][4]
Storage Temperature 2-8°C (protect from light) or 10-25°C[1][3]
Target Organs Respiratory system[2]

Applications in Synthesis and Drug Discovery

This compound serves as a critical intermediate in the synthesis of pharmaceuticals and advanced organic materials.[6] Its primary utility lies in its capacity to participate in cross-coupling reactions, where the iodo- and chloro-substituents provide orthogonal reactivity.

The compound is a precursor for the synthesis of various complex molecules, including:

  • 1-(4-chloro-3-methylphenyl)-1H-pyrrolo[2,3-c]pyridine, a scaffold used in the development of novel aromatase inhibitors.[2]

  • 3-(4′-chloro-3′-tolyl)thiophene.[1][2]

  • Bromomethyl-2-chloro-5-iodobenzene.[1][2]

While one commercial source suggests this compound itself may act as an estrogen receptor antagonist and aromatase inhibitor, the predominant body of scientific literature indicates that its derivatives are the biologically active agents.[2][3][9][10] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a validated strategy for treating hormone-dependent breast cancer.[9][10] The use of this compound to build precursors for these inhibitors highlights its importance in medicinal chemistry.[2]

Experimental Protocols

The following sections describe generalized experimental methodologies relevant to the synthesis and use of this compound. These are illustrative protocols and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[6][8][11] This protocol outlines the synthesis of this compound from 4-chloro-3-methylaniline.

Methodology:

  • Diazotization:

    • Dissolve 4-chloro-3-methylaniline (1.0 eq) in a cold aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄).

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • Iodination (Displacement):

    • In a separate flask, dissolve potassium iodide (KI) (1.2-1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases, ensuring the complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.

    • Extract the crude product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Use in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, typically reacting at the more labile carbon-iodine bond.[12] This allows for the selective formation of a new carbon-carbon bond.

Methodology:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid or arylboronic ester (1.1-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[4][13]

    • Add a palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.01-0.05 eq).[14]

    • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[4]

  • Reaction Execution:

    • Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.[4]

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent like ethyl acetate.[13]

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Filter and remove the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.[13]

Visualized Workflow and Pathways

Synthetic Utility in Cross-Coupling Reactions

The primary application of this compound is as a building block in multi-step syntheses. The diagram below illustrates a typical two-stage synthetic workflow where an aryl halide is first converted to a boronic ester, which then participates in a Suzuki coupling reaction with this compound to form a biaryl product, a common structural motif in drug candidates.

G cluster_0 Stage 1: Boronic Ester Synthesis cluster_1 Stage 2: Suzuki-Miyaura Coupling c_node c_node reagent_node reagent_node ArylHalide Aryl Halide (e.g., Aryl Bromide) ArylBoronate Aryl Boronic Ester ArylHalide->ArylBoronate Miyaura Borylation Iodotoluene This compound (CAS 116632-41-8) B2Pin2 B2Pin2 Pd_cat1 Pd Catalyst (e.g., Pd(dppf)Cl2) Base1 Base (e.g., KOAc) FinalProduct Coupled Product (e.g., Precursor for Aromatase Inhibitor) ArylBoronate->FinalProduct Iodotoluene->FinalProduct Suzuki Coupling Pd_cat2 Pd Catalyst (e.g., Pd(PPh3)4) Base2 Base (e.g., K2CO3)

Caption: Generalized workflow for synthesizing biaryl compounds using this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-5-iodotoluene, a halogenated hydrocarbon utilized in various chemical syntheses. The information is presented to be a valuable resource for laboratory and research applications, with a focus on clarity and practical utility.

Core Physical Properties

The quantitative physical characteristics of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
CAS Number 116632-41-8[1][2][3]
Molecular Formula C₇H₆ClI[1][2][3][4]
Molecular Weight 252.48 g/mol [1][2][3]
Appearance Brown to dark brown low melting solid or liquid[1][2]
Melting Point 10 °C[5]
Boiling Point 239 °C (lit.)[5]
Density 1.81 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.624 (lit.)[5]
Flash Point 110 °C (230 °F) - closed cup

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not publicly available, the following are detailed, standardized methodologies for determining the key physical properties of organic compounds of this nature.

1. Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a solid compound.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a small amount of the finely powdered solid sample.

  • Procedure:

    • A small amount of the powdered this compound is packed into the sealed end of a capillary tube to a height of 1-2 mm.[2][4]

    • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

    • The assembly is placed in a heating medium, such as a heated metal block or an oil bath within a Thiele tube.

    • The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[6][7]

    • For a pure compound, this range is typically narrow (0.5-1.0 °C).[2]

2. Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus: Small test tube or fusion tube, capillary tube (sealed at one end), thermometer, heating apparatus (e.g., aluminum block or Thiele tube with oil bath), and a few milliliters of the liquid sample.[1][3][5]

  • Procedure:

    • A few milliliters of liquid this compound are placed in the test tube.

    • A capillary tube is sealed at one end and placed, open end down, into the liquid.[1][8]

    • The test tube is attached to a thermometer and heated gently.[5]

    • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is discontinued, and the liquid is allowed to cool slowly.

    • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9]

3. Density Determination (Pycnometer or Volumetric Method)

Density is the mass per unit volume of a substance.

  • Apparatus: A pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.[10][11]

  • Procedure (using a graduated cylinder):

    • The mass of an empty, dry graduated cylinder is recorded.[11]

    • A specific volume of liquid this compound is carefully added to the graduated cylinder, and the volume is recorded.

    • The mass of the graduated cylinder containing the liquid is then recorded.

    • The mass of the liquid is determined by subtracting the mass of the empty cylinder.

    • The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[10]

4. Refractive Index Determination (Abbe Refractometer)

The refractive index measures how light bends as it passes through a substance and is a characteristic property.

  • Apparatus: An Abbe refractometer, a light source (typically a sodium D line at 589 nm), and a dropper.[12]

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index.

    • A few drops of liquid this compound are placed on the prism of the refractometer.

    • The prism is closed, and the light source is positioned.

    • While looking through the eyepiece, the controls are adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

    • The refractive index is read from the instrument's scale.

    • The temperature is recorded, as the refractive index is temperature-dependent. A correction factor can be applied if the measurement is not performed at the standard 20°C.[12]

Logical and Experimental Workflows

The following diagrams illustrate the general workflow for the characterization of a chemical intermediate like this compound and its role in chemical synthesis.

G cluster_0 Compound Characterization Workflow A Obtain Sample of This compound B Melting Point Determination A->B C Boiling Point Determination A->C D Density Measurement A->D E Refractive Index Measurement A->E F Spectroscopic Analysis (e.g., NMR, IR, MS) A->F G Data Compilation and Purity Assessment B->G C->G D->G E->G F->G

A general workflow for the physical and chemical characterization of a compound.

G cluster_1 Role in Chemical Synthesis Reactant This compound (Starting Material) Reaction Chemical Reaction (e.g., Suzuki Coupling, Nucleophilic Substitution) Reactant->Reaction Product1 1-(4-chloro-3-methylphenyl)- 1H-pyrrolo[2,3-c]pyridine Reaction->Product1 yields Product2 Bromomethyl-2-chloro- 5-iodobenzene Reaction->Product2 yields Product3 3-(4'-chloro-3'-tolyl)thiophene Reaction->Product3 yields Purification Work-up and Purification (e.g., Extraction, Chromatography) Product1->Purification Product2->Purification Product3->Purification Final Isolated Target Molecule Purification->Final

Logical relationship of this compound as a reactant in synthesis.

References

Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Chloro-5-iodotoluene

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound (CAS No. 116632-41-8), a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize halogenated aromatic compounds as building blocks for complex molecular architectures.

This compound, with the chemical formula C₇H₆ClI, is a disubstituted toluene derivative. The molecule consists of a benzene ring substituted with a methyl group, a chlorine atom, and an iodine atom. The substituents are arranged with the chlorine at position 2, the methyl group at position 1, and the iodine atom at position 5. This substitution pattern makes it a versatile intermediate, offering distinct reactivity at the C-I and C-Cl bonds for sequential functionalization.

Data Presentation

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 116632-41-8[1]
Molecular Formula C₇H₆ClI[2]
Molecular Weight 252.48 g/mol [2]
Appearance Colorless to yellow or brown liquid; low melting solid[2]
Boiling Point 239 °C (lit.)
Density 1.81 g/mL at 25 °C (lit.)
Refractive Index (n₂₀/D) 1.624 (lit.)
Flash Point 110 °C (230 °F) - closed cup
InChI 1S/C7H6ClI/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3
SMILES Cc1cc(I)ccc1Cl

Synthesis of this compound

The most effective and regioselective method for the synthesis of this compound is through the diazotization of 2-chloro-5-aminotoluene, followed by a Sandmeyer-type reaction with an iodide salt. This classic transformation allows for the precise installation of the iodine atom at the desired position.

Synthetic Workflow

The logical workflow for the synthesis is depicted below. The process begins with the diazotization of the primary aromatic amine using sodium nitrite in an acidic medium to form a stable diazonium salt. This intermediate is then treated with potassium iodide to substitute the diazonium group with iodine, yielding the final product.

G cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_intermediate Intermediate cluster_reagents2 Iodination Reagent cluster_product Final Product A 2-Chloro-5-aminotoluene B 2-Chloro-5-methylbenzenediazonium salt A->B Step 1: Diazotization R1 NaNO₂, aq. R2 p-TsOH or HCl R3 Acetonitrile (Solvent) C This compound B->C Step 2: Iodination (Sandmeyer-type) R4 KI, aq.

Caption: Synthetic workflow for this compound via diazotization.

Experimental Protocol: Synthesis via Diazotization

This protocol is adapted from a general, high-yield procedure for the one-pot diazotization-iodination of aromatic amines.[3]

Materials:

  • 2-Chloro-5-aminotoluene

  • p-Toluenesulfonic acid (p-TsOH)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Acetonitrile (MeCN)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), 1 M solution

  • Sodium thiosulfate (Na₂S₂O₃), 2 M solution

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve the starting amine (e.g., 10 mmol) in acetonitrile (50 mL). Add p-toluenesulfonic acid (12 mmol, 1.2 equiv) and stir until a homogenous solution or fine suspension of the ammonium salt is formed.

  • In a separate beaker, prepare a solution of sodium nitrite (11 mmol, 1.1 equiv) and potassium iodide (11 mmol, 1.1 equiv) in deionized water (20 mL).

  • Cool the reaction flask containing the amine salt to 10-15 °C using an ice bath.

  • Add the aqueous NaNO₂/KI solution dropwise to the stirred amine salt suspension over 15-20 minutes. A vigorous evolution of nitrogen gas will be observed.

  • After the initial 10-15 minutes of addition under cooling, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 30-60 minutes, or until gas evolution ceases.

  • Monitor the reaction completion by TLC, ensuring the starting amine spot has been fully consumed.

  • Upon completion, add 50 mL of water to the reaction mixture. Quench any residual iodine by adding 2 M sodium thiosulfate solution until the dark color disappears.

  • Neutralize the mixture by adding 1 M sodium bicarbonate solution until the pH is approximately 9-10.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) or vacuum distillation to obtain the pure compound.

Spectroscopic and Analytical Data

While complete, verified experimental spectra for this compound are not widely available in public databases, the expected analytical data can be reliably predicted based on its structure and comparison with analogous compounds.

Analysis TypeExpected Characteristics
¹H NMR Aromatic Protons (3H): Three signals expected in the aromatic region (~7.0-7.8 ppm). H6 (adjacent to iodine) should appear as a doublet. H4 (between methyl and iodine) should be a doublet of doublets. H3 (adjacent to chlorine) should be a doublet. Methyl Protons (3H): A singlet around 2.3-2.4 ppm.
¹³C NMR Aromatic Carbons (6C): Six distinct signals. The carbon bearing the iodine (C5) will be significantly downfield shifted but may be broad. The carbon bearing chlorine (C2) will also be downfield. The carbon bearing the methyl group (C1) and the iodinated carbon (C5) will show the most distinct shifts. Methyl Carbon (1C): A signal in the aliphatic region (~20 ppm).
IR Spectroscopy C-H (aromatic): ~3100-3000 cm⁻¹. C-H (aliphatic, methyl): ~2950-2850 cm⁻¹. C=C (aromatic ring stretch): ~1600-1450 cm⁻¹. C-Cl Stretch: ~800-600 cm⁻¹. C-I Stretch: ~600-500 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z ≈ 252. Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 254 with an intensity of approximately 32% relative to the M⁺ peak, confirming the presence of one chlorine atom. Key Fragments: Loss of iodine (M-127), loss of chlorine (M-35), and loss of the methyl group (M-15).

Applications in Organic Synthesis: Cross-Coupling Reactions

This compound is a valuable substrate for transition-metal-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-I and C-Cl bonds (C-I being much more reactive in typical palladium-catalyzed cycles) allows for selective, sequential functionalization. It is commonly used in Suzuki, Sonogashira, Heck, and other coupling reactions to build molecular complexity.

Sonogashira Coupling Workflow

A typical application is the Sonogashira coupling with a terminal alkyne, which proceeds selectively at the C-I bond, leaving the C-Cl bond intact for potential subsequent reactions.

G cluster_reagents Reactants cluster_catalysts Catalytic System cluster_product Coupled Product A This compound D 2-Chloro-5-(alkynyl)toluene A->D Sonogashira Coupling B Terminal Alkyne (e.g., Phenylacetylene) B->D Sonogashira Coupling C1 Pd Catalyst (e.g., PdCl₂(PPh₃)₂) C2 Cu(I) Co-catalyst (e.g., CuI) C3 Base (e.g., Et₃N or DIPA) C4 Solvent (e.g., THF or DMF)

Caption: Workflow for the Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the palladium-copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPA) (as both base and solvent, or 3-4 equiv in THF)

  • Anhydrous Tetrahydrofuran (THF) (if not using amine as solvent)

  • Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol) via syringe. The mixture should be thoroughly degassed via three freeze-pump-thaw cycles or by bubbling argon through the solution for 20 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 50-70 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS until the starting aryl iodide is consumed (typically 2-12 hours).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to isolate the 2-chloro-5-(alkynyl)toluene product.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-iodotoluene from m-Nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route for the preparation of 2-chloro-5-iodotoluene, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, m-nitrotoluene. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from m-nitrotoluene is a multi-step process that involves the sequential introduction of the chloro and iodo substituents onto the toluene ring, followed by the transformation of the nitro group. The chosen synthetic pathway is outlined below and consists of four key transformations:

  • Chlorination: Electrophilic aromatic substitution on m-nitrotoluene to introduce a chlorine atom, yielding 2-chloro-5-nitrotoluene.

  • Reduction: Conversion of the nitro group in 2-chloro-5-nitrotoluene to an amino group, affording 2-chloro-5-aminotoluene.

  • Diazotization: Transformation of the primary aromatic amine, 2-chloro-5-aminotoluene, into a diazonium salt.

  • Iodination: Substitution of the diazonium group with iodine via a Sandmeyer-type reaction to furnish the final product, this compound.

Synthesis_Workflow m_nitrotoluene m-Nitrotoluene chloro_nitro 2-Chloro-5-nitrotoluene m_nitrotoluene->chloro_nitro Chlorination chloro_amino 2-Chloro-5-aminotoluene chloro_nitro->chloro_amino Reduction diazonium 2-Chloro-5-methylbenzenediazonium Salt chloro_amino->diazonium Diazotization final_product This compound diazonium->final_product Iodination

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tables summarizing the key quantitative data for reagents, reaction conditions, and product characteristics.

Step 1: Synthesis of 2-Chloro-5-nitrotoluene

The chlorination of m-nitrotoluene is achieved through an electrophilic aromatic substitution reaction. The directing effects of the methyl (ortho-, para-directing) and nitro (meta-directing) groups favor the formation of 2-chloro-5-nitrotoluene as a major product.

Experimental Protocol:

A detailed procedure for the chlorination of m-nitrotoluene is adapted from patent CN109265351B.[1] In a 5L four-necked flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a condenser connected to a tail gas absorption device, 3000 g of m-nitrotoluene and 30 g of anhydrous ferric chloride (FeCl₃) are added. The mixture is stirred and heated to 55 °C. Chlorine gas is then introduced at a steady rate while maintaining the reaction temperature between 55-60 °C. The reaction progress is monitored by gas chromatography. After approximately 6 hours, when the content of m-nitrotoluene is less than 1%, the introduction of chlorine gas is stopped. The reaction mixture is cooled to room temperature and 1 L of water is added. The mixture is stirred for 1 hour, and then the layers are separated. The organic layer is washed with another 1 L of water, separated, and then distilled under reduced pressure to afford pure 2-chloro-5-nitrotoluene.

ParameterValueReference
Starting Material m-Nitrotoluene-
Molar Mass137.14 g/mol -
Reagents
Chlorine (Cl₂)Molar ratio to substrate: 1.5-2.5:1[1]
Ferric chloride (FeCl₃)Molar ratio to substrate: 0.01-0.03:1[1]
Reaction Conditions
Temperature40-65 °C[1]
Reaction Time4-8 hours[1]
Product 2-Chloro-5-nitrotoluene-
Molar Mass171.58 g/mol -
AppearanceWhite to yellow crystalline powder[2]
Melting Point43.0-45.0 °C[2]
Yield>95% selectivity[1]
Step 2: Synthesis of 2-Chloro-5-aminotoluene

The reduction of the nitro group in 2-chloro-5-nitrotoluene to a primary amine is a crucial step. Several methods are effective for this transformation, with the use of iron powder in the presence of an acid being a common and cost-effective choice.

Experimental Protocol:

In a 2 L three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, 100 g (0.583 mol) of 2-chloro-5-nitrotoluene is suspended in 500 mL of a 1:1 mixture of ethanol and water. The mixture is heated to 70-80 °C with vigorous stirring. A mixture of 163 g (2.92 mol) of iron powder and 10 mL of concentrated hydrochloric acid is added portion-wise over 1 hour, maintaining the temperature of the exothermic reaction. After the addition is complete, the reaction mixture is refluxed for an additional 3 hours. The completion of the reaction can be monitored by thin-layer chromatography. After cooling to room temperature, the reaction mixture is made alkaline by the addition of a concentrated solution of sodium hydroxide. The mixture is then filtered through a bed of celite to remove the iron salts. The filtrate is extracted with dichloromethane (3 x 200 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-chloro-5-aminotoluene.

ParameterValueReference
Starting Material 2-Chloro-5-nitrotoluene-
Molar Mass171.58 g/mol -
Reagents
Iron (Fe) powder5 equivalentsGeneral Method
Hydrochloric acid (HCl)Catalytic amountGeneral Method
Reaction Conditions
SolventEthanol/WaterGeneral Method
TemperatureRefluxGeneral Method
Reaction Time4 hoursGeneral Method
Product 2-Chloro-5-aminotoluene-
Molar Mass141.60 g/mol
AppearanceWhite to tan crystalline powder[3]
Melting Point29-30 °C[3]
Boiling Point228-230 °C
YieldTypically high (>90%)Estimated
Step 3 & 4: Synthesis of this compound via Diazotization and Iodination

The final steps involve the conversion of the amino group to a diazonium salt, which is then displaced by iodide. This is a classic Sandmeyer-type reaction.

Experimental Protocol:

To a stirred solution of 70.8 g (0.5 mol) of 2-chloro-5-aminotoluene in 250 mL of water and 125 mL of concentrated hydrochloric acid, cooled to 0-5 °C in an ice-salt bath, a solution of 36 g (0.52 mol) of sodium nitrite in 75 mL of water is added dropwise. The temperature is maintained below 5 °C throughout the addition. The stirring is continued for an additional 30 minutes at the same temperature after the addition is complete to ensure full formation of the diazonium salt. In a separate beaker, a solution of 91 g (0.55 mol) of potassium iodide in 100 mL of water is prepared and cooled to 0-5 °C. The cold diazonium salt solution is then added slowly to the stirred potassium iodide solution. A vigorous evolution of nitrogen gas is observed. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated at 60 °C for 1 hour to ensure complete decomposition of the diazonium salt. The mixture is cooled, and the product is extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed successively with saturated sodium thiosulfate solution to remove any residual iodine, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by vacuum distillation to give this compound.

ParameterValueReference
Starting Material 2-Chloro-5-aminotoluene-
Molar Mass141.60 g/mol
Reagents
Sodium nitrite (NaNO₂)1.04 equivalentsGeneral Method
Hydrochloric acid (HCl)ExcessGeneral Method
Potassium iodide (KI)1.1 equivalentsGeneral Method
Reaction Conditions
Diazotization Temperature0-5 °CGeneral Method
Iodination Temperature0-5 °C initially, then 60 °CGeneral Method
Reaction Time~2-3 hoursGeneral Method
Product This compound-
Molar Mass252.48 g/mol -
AppearanceLiquid-
Boiling Point239 °C-
Density1.81 g/mL at 25 °C-
YieldTypically 70-80%Estimated

Visualizations

The following diagrams illustrate the key logical relationships and workflows in the synthesis.

Chlorination_Mechanism cluster_0 Electrophilic Aromatic Substitution m_nitrotoluene m-Nitrotoluene intermediate Sigma Complex (Arenium Ion) m_nitrotoluene->intermediate + Cl⁺ Cl2_FeCl3 Cl₂ / FeCl₃ Cl2_FeCl3->intermediate product 2-Chloro-5-nitrotoluene intermediate->product - H⁺ HCl HCl intermediate->HCl

Caption: Mechanism of the chlorination of m-nitrotoluene.

Reduction_Process cluster_1 Reduction of Nitro Group nitro 2-Chloro-5-nitrotoluene (-NO₂ group) amino 2-Chloro-5-aminotoluene (-NH₂ group) nitro->amino Reduction reagents Fe / HCl reagents->amino

Caption: Transformation of the nitro group to an amino group.

Sandmeyer_Reaction cluster_2 Diazotization and Iodination amine 2-Chloro-5-aminotoluene diazonium Diazonium Salt amine->diazonium Diazotization NaNO2_HCl NaNO₂ / HCl (0-5 °C) NaNO2_HCl->diazonium product This compound diazonium->product Iodination N2 N₂ gas diazonium->N2 KI KI KI->product

Caption: The Sandmeyer-type reaction for the synthesis of the final product.

Conclusion

This technical guide has detailed a robust and efficient four-step synthesis of this compound from m-nitrotoluene. The described protocols are based on well-established chemical transformations and can be readily implemented in a standard laboratory setting. The provided quantitative data and visualizations offer a clear and comprehensive resource for researchers and professionals in the field of organic synthesis and drug development. Careful execution of these procedures should provide the target compound in good overall yield and purity.

References

Technical Guide: Safety and Handling of 2-Chloro-5-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-5-iodotoluene (CAS No. 116632-41-8). The information is intended to support laboratory personnel in minimizing risks and ensuring safe operational procedures.

Chemical Identification and Properties

This compound is a halogenated aromatic hydrocarbon.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 116632-41-8[1][2][3]
Molecular Formula C₇H₆ClI[1][2][3]
Molecular Weight 252.48 g/mol [1][2][3]
Appearance Colorless to red to green clear liquid[4]
Boiling Point 239 °C (lit.)[1]
Density 1.81 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.624 (lit.)[1]
Flash Point 110 °C (230 °F) - closed cup[1]
Storage Room temperature[2][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[1][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[4]

Toxicological Information

Experimental Protocols and Handling

Due to the lack of specific, published experimental protocols for the handling of this compound, a general safe handling workflow for hazardous chemicals should be strictly followed.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Select Appropriate PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Ventilation) prep_ppe->prep_eng handle_weigh Weighing/Measuring in Containment (Fume Hood) prep_eng->handle_weigh Proceed to Handling handle_transfer Controlled Transfer handle_weigh->handle_transfer handle_reaction Perform Reaction in Closed or Vented System handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon Proceed to Post-Handling cleanup_waste Dispose of Waste Properly cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

General Laboratory Workflow for Handling this compound
Engineering Controls

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure the fume hood has adequate airflow and is functioning correctly before starting any work.

  • An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile). Inspect gloves prior to use.To prevent skin contact and absorption.
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors, preventing eye irritation.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter may be required for operations with a high potential for aerosolization or if ventilation is inadequate. A dust mask type N95 (US) is recommended for handling the solid form.[1]To prevent respiratory tract irritation.
Skin and Body Protection A chemically resistant lab coat worn over personal clothing.To minimize skin contact.
Handling and Storage
  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[5]
Skin Contact Immediately flush the contaminated skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[2][5]
Eye Contact Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Get medical attention immediately.[2][5]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.
Spill Response

In the event of a spill, follow the emergency response decision tree outlined below.

G spill Spill Occurs is_major Is the spill large, in a public area, or are you unsure how to clean it? spill->is_major evacuate Evacuate the area. Alert others. Call emergency services. is_major->evacuate Yes is_trained Are you trained and is it safe for you to clean up? is_major->is_trained No get_help Alert supervisor. Do not attempt cleanup. is_trained->get_help No cleanup Don appropriate PPE. Contain the spill with absorbent material. Collect residue into a sealed container. is_trained->cleanup Yes decontaminate Decontaminate the area. cleanup->decontaminate dispose Dispose of waste as hazardous material. decontaminate->dispose

Emergency Spill Response Decision Tree

Spill Cleanup Procedure:

  • Wear appropriate personal protective equipment.

  • For liquid spills, soak up with inert absorbent material.

  • For solid spills, sweep up and shovel. Avoid creating dust.

  • Collect the material in a suitable, closed container for disposal.

  • Prevent further leakage or spillage if it is safe to do so.

  • Do not let the product enter drains.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This material should be disposed of as hazardous waste.

This technical guide is intended to supplement, not replace, formal safety training and the specific Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for the most current and detailed safety information before handling this chemical.

References

solubility of 2-Chloro-5-iodotoluene in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Chloro-5-iodotoluene in Organic Solvents for Researchers and Drug Development Professionals.

Introduction

This compound is an organic compound with applications in chemical synthesis, serving as a building block in the creation of more complex molecules. Its utility in drug development and other research areas is fundamentally linked to its solubility in various organic solvents. Understanding and quantifying this solubility is paramount for reaction kinetics, purification processes, and formulation development. This guide provides a comprehensive overview of the methodologies required to determine the solubility of this compound and a framework for recording and presenting this critical data.

The Critical Role of Solubility in Research and Development

The solubility of a compound like this compound is a determining factor in its application. In synthetic chemistry, the choice of solvent can influence reaction rates, yield, and the formation of byproducts. For drug development, solubility is a key parameter that affects a drug's bioavailability and the feasibility of creating stable, effective formulations. Accurate solubility data allows researchers to:

  • Optimize Reaction Conditions: Select the most appropriate solvent for a chemical reaction to ensure reactants are in the same phase, leading to higher yields and purity.

  • Develop Purification Strategies: Design effective crystallization and chromatography processes, which are heavily dependent on solubility differences.

  • Advance Drug Formulation: In the pharmaceutical industry, understanding solubility is the first step in creating viable oral or parenteral drug formulations.

Experimental Protocol for Determining Solubility

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • A range of organic solvents (e.g., acetone, ethanol, methanol, toluene, dichloromethane, ethyl acetate, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath, typically set at 25 °C (or another temperature of interest).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to facilitate dissolution.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted sample solutions under the same conditions.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Quantification cluster_calc Solubility Calculation A Add excess this compound to a known volume of solvent B Equilibrate in a shaker bath at constant temperature (e.g., 24-48h) A->B C Allow excess solid to settle B->C D Withdraw supernatant C->D E Filter supernatant through a 0.45 µm syringe filter D->E F Dilute the filtered sample E->F I Analyze diluted samples F->I G Prepare standard solutions of known concentrations H Generate calibration curve (HPLC/GC) G->H J Determine concentration from calibration curve H->J K Calculate original concentration (accounting for dilution) J->K

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for recording the solubility of this compound in various organic solvents at a specified temperature.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (g/L)Solubility (mol/L)Method
Acetone25HPLC
Ethanol25HPLC
Methanol25HPLC
Toluene25GC
Dichloromethane25GC
Ethyl Acetate25GC
Hexane25GC
User-defined

This structured format allows researchers to systematically record their findings and build a comprehensive solubility profile for this compound. This data is invaluable for making informed decisions in experimental design, process development, and formulation science.

An In-depth Technical Guide to the Chemical Reactivity Profile of 2-Chloro-5-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Chloro-5-iodotoluene, a versatile halogenated aromatic compound. Due to the differential reactivity of its halogen substituents, this molecule serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document details the physical and spectroscopic properties of this compound and explores its utility in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann-type reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate its application in a laboratory setting.

Introduction

This compound (C7H6ClI) is a disubstituted toluene derivative featuring both a chlorine and an iodine atom on the aromatic ring.[1] The distinct electronic and steric environments of the two halogen atoms, coupled with the presence of a methyl group, impart a unique reactivity profile to the molecule. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond. This differential reactivity allows for selective functionalization at the 5-position, making this compound an attractive starting material for the synthesis of a variety of substituted aromatic compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

Physical Properties
PropertyValueReference
CAS Number 116632-41-8[1][2]
Molecular Formula C7H6ClI[1][2]
Molecular Weight 252.48 g/mol [1][2]
Boiling Point 239 °C (lit.)[1]
Density 1.81 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.624 (lit.)[1]
Spectroscopic Data

While direct access to the spectra was not available, the following data for structurally similar compounds can be used for preliminary characterization. It is recommended to acquire experimental spectra for definitive identification.

2.2.1. 1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl protons and the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the chloro, iodo, and methyl substituents. Based on data for similar compounds like 2-iodotoluene and 2,5-dichlorotoluene, the following approximate chemical shifts can be predicted:[1][3][4]

ProtonPredicted Chemical Shift (ppm)Multiplicity
CH3~2.3-2.4s
Ar-H~7.0-7.8m

2.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the nature and position of the substituents. Predicted chemical shifts based on related structures are as follows:[4][5][6]

CarbonPredicted Chemical Shift (ppm)
CH3~20-22
C-I~90-100
C-Cl~130-135
C-H (aromatic)~125-140
C-CH3 (aromatic)~135-140
C (quaternary, aromatic)~130-145

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various vibrational modes of the molecule. Key expected absorptions include:[7][8][9]

Functional GroupWavenumber (cm-1)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=C stretch (aromatic)1600-1450
C-Cl stretch850-550
C-I stretch~500

2.2.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns. The isotopic pattern of chlorine (35Cl and 37Cl in a ~3:1 ratio) will be evident in the molecular ion and chlorine-containing fragments.[10]

Chemical Reactivity Profile

The primary reactivity of this compound is centered around the carbon-iodine bond, which readily participates in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the selective introduction of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[11] this compound is an excellent substrate for this reaction, with the iodine atom being selectively displaced.

Experimental Protocol: Synthesis of 3-(4′-chloro-3′-tolyl)thiophene

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl halides.[12]

  • Materials: this compound, 3-thienylboronic acid, Pd(PPh3)4, aqueous Na2CO3 solution (2 M), toluene, ethanol.

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 mmol), 3-thienylboronic acid (1.2 mmol), and Pd(PPh3)4 (0.05 mmol).

    • Add toluene (10 mL) and ethanol (2 mL).

    • Add the 2 M aqueous Na2CO3 solution (2.0 mL).

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Heat the reaction mixture at 90 °C under an argon atmosphere and monitor by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents This compound This compound Product 3-(4'-chloro-3'-tolyl)thiophene This compound->Product 3-Thienylboronic Acid 3-Thienylboronic Acid 3-Thienylboronic Acid->Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product Base (Na2CO3) Base (Na2CO3) Base (Na2CO3)->Product

Fig. 1: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine, catalyzed by a palladium complex.[1] This reaction is highly valuable for the synthesis of anilines and their derivatives.

Experimental Protocol: Synthesis of 1-(4-chloro-3-methylphenyl)-1H-pyrrolo[2,3-c]pyridine

This protocol is based on a general procedure for the Buchwald-Hartwig amination.[13]

  • Materials: this compound, 1H-pyrrolo[2,3-c]pyridine, Pd2(dba)3, Xantphos, Cs2CO3, dioxane.

  • Procedure:

    • To a dry Schlenk tube, add this compound (1.0 mmol), 1H-pyrrolo[2,3-c]pyridine (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and Cs2CO3 (1.5 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous dioxane (5 mL).

    • Heat the reaction mixture at 110 °C under an argon atmosphere.

    • Monitor the reaction by TLC. Upon completion, cool to room temperature.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents This compound This compound Product 1-(4-chloro-3-methylphenyl)- 1H-pyrrolo[2,3-c]pyridine This compound->Product 1H-pyrrolo[2,3-c]pyridine 1H-pyrrolo[2,3-c]pyridine 1H-pyrrolo[2,3-c]pyridine->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Ligand (Xantphos) Ligand (Xantphos) Ligand (Xantphos)->Product Base (Cs2CO3) Base (Cs2CO3) Base (Cs2CO3)->Product

Fig. 2: Buchwald-Hartwig amination of this compound.
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[14]

Experimental Protocol (General)

  • Materials: this compound, terminal alkyne, Pd(PPh3)2Cl2, CuI, triethylamine (TEA), THF.

  • Procedure:

    • In a Schlenk flask, dissolve this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.03 mmol), and CuI (0.06 mmol) in THF (10 mL).

    • Add triethylamine (2.0 mmol) and the terminal alkyne (1.2 mmol).

    • Stir the reaction mixture at room temperature under an argon atmosphere.

    • Monitor the reaction by TLC. Upon completion, filter the mixture to remove the amine salt.

    • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents This compound This compound Coupled Product Coupled Product This compound->Coupled Product Terminal Alkyne Terminal Alkyne Terminal Alkyne->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Coupled Product Base (TEA) Base (TEA) Base (TEA)->Coupled Product

Fig. 3: Sonogashira coupling of this compound.
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers, aryl thioethers, and aryl amines from aryl halides.[8] This reaction often requires higher temperatures compared to palladium-catalyzed methods.

Experimental Protocol (General for Aryl Ether Synthesis)

  • Materials: this compound, a phenol, CuI, a ligand (e.g., 1,10-phenanthroline), a base (e.g., K2CO3), and a high-boiling solvent (e.g., DMF or NMP).

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 mmol), the phenol (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K2CO3 (2.0 mmol).

    • Add the solvent (5 mL).

    • Heat the mixture at a high temperature (e.g., 120-150 °C) under an inert atmosphere.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents This compound This compound Aryl Ether Product Aryl Ether Product This compound->Aryl Ether Product Phenol Phenol Phenol->Aryl Ether Product Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Aryl Ether Product Ligand Ligand Ligand->Aryl Ether Product Base (K2CO3) Base (K2CO3) Base (K2CO3)->Aryl Ether Product

Fig. 4: Ullmann condensation for aryl ether synthesis.
Other Reactions

Synthesis of bromomethyl-2-chloro-5-iodobenzene

The methyl group of this compound can be functionalized, for example, through radical bromination to introduce a handle for further synthetic transformations.

Experimental Protocol (General for Benzylic Bromination)

  • Materials: this compound, N-bromosuccinimide (NBS), a radical initiator (e.g., AIBN or benzoyl peroxide), and a non-polar solvent (e.g., CCl4).

  • Procedure:

    • Dissolve this compound in CCl4 in a round-bottom flask.

    • Add NBS and a catalytic amount of AIBN.

    • Heat the mixture to reflux and irradiate with a sunlamp.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide.

    • Wash the filtrate with water and brine, dry over Na2SO4, and concentrate to give the crude product, which can be purified by crystallization or chromatography.

Conclusion

This compound is a highly useful and versatile building block in organic synthesis. Its differential halogen reactivity allows for selective functionalization, primarily through palladium- and copper-catalyzed cross-coupling reactions. This guide has provided an overview of its key reactivity profile, along with adaptable experimental protocols for its application in the synthesis of complex organic molecules. The provided data and visualizations are intended to serve as a practical resource for researchers in the fields of drug discovery and materials science. Further exploration of the reactivity of the remaining chloro and methyl functionalities can open up avenues for even more diverse molecular architectures.

References

An In-depth Technical Guide to 2-Chloro-5-iodotoluene: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-iodotoluene is a halogenated aromatic hydrocarbon that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical compounds. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key experimental protocols related to this compound. It aims to be a valuable resource for researchers and professionals in the fields of chemistry and drug development by presenting detailed methodologies, quantitative data, and logical process visualizations. While a definitive "discovery" in the traditional sense of isolating a natural product is not applicable, its history is intrinsically linked to the development of fundamental organic reactions.

Introduction

This compound, with the CAS number 116632-41-8, is a disubstituted toluene molecule.[1] Its structure, featuring both a chlorine and an iodine atom on the aromatic ring, provides multiple reactive sites for further chemical modifications. This makes it a versatile intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications such as estrogen receptor antagonists and aromatase inhibitors. The history of this compound is not marked by a singular event of discovery but rather by the evolution of synthetic organic chemistry, most notably the Sandmeyer reaction, which provides a reliable pathway for its preparation.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 116632-41-8[1]
Molecular Formula C₇H₆ClI[1]
Molecular Weight 252.48 g/mol [1]
Boiling Point 239 °C (lit.)[1]
Density 1.81 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.624 (lit.)[1]

Historical Synthesis and Methodologies

The synthesis of this compound is not explicitly detailed in early chemical literature, suggesting its emergence as a readily available synthetic intermediate is a more recent development. The most logical and widely practiced method for its synthesis is through the Sandmeyer reaction, a versatile and reliable method for the conversion of primary aromatic amines into aryl halides.

The likely precursor for the synthesis of this compound is 2-chloro-5-aminotoluene. This precursor, in turn, can be synthesized from more common starting materials like m-toluidine through chlorination and subsequent functional group manipulations.

The historical development of synthetic routes for halogenated toluenes has seen several key advancements:

  • Direct Halogenation: While direct chlorination and iodination of toluene are fundamental reactions, achieving specific substitution patterns like the 2-chloro-5-iodo configuration is challenging due to the formation of multiple isomers.

  • The Sandmeyer Reaction (1884): Discovered by Traugott Sandmeyer, this reaction revolutionized the synthesis of aryl halides from aryl diazonium salts. It offers a high degree of regioselectivity, making it the ideal choice for preparing compounds like this compound.

A plausible and commonly employed synthetic pathway is visualized below.

G 2-Aminotoluene 2-Aminotoluene 2-Amino-5-iodotoluene 2-Amino-5-iodotoluene 2-Aminotoluene->2-Amino-5-iodotoluene Iodination Benzenediazonium salt intermediate Benzenediazonium salt intermediate 2-Amino-5-iodotoluene->Benzenediazonium salt intermediate Diazotization (NaNO2, HCl) This compound This compound Benzenediazonium salt intermediate->this compound Sandmeyer Reaction (CuCl)

Caption: Plausible synthetic pathway to this compound.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 2-Chloro-5-aminotoluene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, dissolve a specific molar quantity of 2-chloro-5-aminotoluene in a mixture of concentrated hydrochloric acid and water.

    • Cool the beaker in an ice bath to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water dropwise to the cooled amine solution while maintaining the temperature below 5 °C. Stir vigorously during the addition. The formation of the diazonium salt is indicated by a change in the solution's appearance.

  • Iodination:

    • In a separate flask, dissolve an excess of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Effervescence (release of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the completion of the reaction.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

    • The crude product can be further purified by vacuum distillation or column chromatography.

The workflow for this experimental protocol can be visualized as follows:

G cluster_0 Diazotization cluster_1 Iodination cluster_2 Work-up & Purification Dissolve Amine Dissolve Amine Cool to 0-5°C Cool to 0-5°C Dissolve Amine->Cool to 0-5°C Add NaNO2 solution Add NaNO2 solution Cool to 0-5°C->Add NaNO2 solution Prepare KI solution Prepare KI solution Add Diazonium salt Add Diazonium salt Prepare KI solution->Add Diazonium salt Warm to RT Warm to RT Add Diazonium salt->Warm to RT Extract with CH2Cl2 Extract with CH2Cl2 Wash Wash Extract with CH2Cl2->Wash Dry Dry Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Concentrate->Purify

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The identity and purity of synthesized this compound are confirmed through various analytical techniques. The following table summarizes expected characterization data.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons and the methyl group protons with appropriate chemical shifts and splitting patterns. A spectrum is available on ChemicalBook for reference.[2]
¹³C NMR Resonances for the seven distinct carbon atoms in the molecule.
IR Spectroscopy Characteristic absorption bands for C-H (aromatic and aliphatic), C-C (aromatic), C-Cl, and C-I bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 252.48 g/mol , along with characteristic fragmentation patterns.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules in the pharmaceutical and materials science sectors. Its utility stems from the differential reactivity of the chloro and iodo substituents, allowing for selective transformations. The iodo group is particularly useful for cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds.

Some documented applications include its use in the synthesis of:

  • Novel heterocyclic compounds with potential biological activity.

  • Aromatase inhibitors for cancer therapy research.

  • Estrogen receptor antagonists.

Conclusion

This compound, while not having a storied history of a landmark discovery, represents an important tool in the arsenal of the modern synthetic chemist. Its efficient and regioselective synthesis, primarily through the Sandmeyer reaction, allows for its use as a versatile building block in the creation of complex and potentially life-saving molecules. This guide has provided a comprehensive overview of its properties, historical synthetic context, a detailed experimental protocol, and its applications, serving as a valuable resource for the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Chloro-5-iodotoluene in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species, typically a boronic acid, with an organic halide or triflate.[2][3] The resulting biaryl and heteroaryl motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4]

2-Chloro-5-iodotoluene is a valuable building block in medicinal chemistry and materials science due to its distinct electronic properties and the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond.[5] This chemoselectivity allows for the selective functionalization of the iodine position, leaving the chlorine atom available for subsequent transformations. This application note provides detailed protocols and data for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Data Presentation

The following tables summarize representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The conditions are optimized for selective coupling at the iodine position.

Table 1: Reaction Conditions and Yields for the Suzuki Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O (4:1)901292
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄1,4-Dioxane/H₂O (5:1)100895
34-Acetylphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF/H₂O (10:1)1101688
43-Nitrophenylboronic acidPd(OAc)₂ (2)P(o-tol)₃ (4)Na₂CO₃DME/H₂O (1:1)801285
52-Thiopheneboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O (4:1)1001289

Note: The data presented in this table is representative and may require optimization for specific substrates and reaction scales.

Experimental Protocols

General Protocol for the Selective Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure for the selective coupling at the iodine position and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, P(o-tol)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, DME)

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, ligand (if applicable), and the base (2.0 equiv).

  • Solvent Addition: Add the anhydrous organic solvent and degassed water. The mixture should be thoroughly degassed by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-chloro-5-aryltoluene.[6]

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' (Product) Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' (Product) This compound This compound This compound->Ar-Pd(II)-I(L2) Oxidative Addition Base Base Base->Ar-Pd(II)-OR'(L2) Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Ar-Pd(II)-Ar'(L2) Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst and Ligand A->B C Add Degassed Solvents B->C D Inert Atmosphere (N2 or Ar) C->D E Heat and Stir (80-120 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up G->H I Dry and Concentrate H->I J Purify (Column Chromatography) I->J Final Product Final Product J->Final Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Chemoselectivity cluster_reactivity Reactivity of Halogens in Oxidative Addition cluster_outcome Selective Coupling Outcome I C-I Bond (More Reactive) Reactant This compound Cl C-Cl Bond (Less Reactive) Product 2-Chloro-5-aryltoluene (Major Product) Reactant->Product Favored Pathway (Coupling at Iodine) Side_Product 2-Aryl-5-iodotoluene (Minor or Undetected) Reactant->Side_Product Disfavored Pathway (Coupling at Chlorine)

Caption: Chemoselectivity in the Suzuki coupling of this compound.

References

2-Chloro-5-iodotoluene: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-iodotoluene is a halogenated aromatic compound that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a reactive iodine atom, a more stable chlorine atom, and a methyl group on a benzene ring, allows for selective functionalization through various cross-coupling reactions. This unique reactivity profile makes it an important intermediate in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. The distinct reactivity of the carbon-iodine bond over the carbon-chlorine bond enables chemists to perform sequential cross-coupling reactions, providing a powerful tool for the construction of intricate molecular architectures.

Applications in Organic Synthesis

This compound is predominantly utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions allow for the formation of new carbon-carbon bonds at the 5-position of the toluene ring, leaving the chloro group intact for potential subsequent transformations.

Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds is a key feature of this compound. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This enables a modular approach to the synthesis of complex molecules, where different functionalities can be introduced in a stepwise manner.

A general workflow for the application of this compound in cross-coupling reactions is depicted below.

G A This compound B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Heck) A->B Organometallic reagent or Alkene C Functionalized Intermediate B->C D Further Transformation (e.g., at the Chloro position) C->D Different coupling partner or other reaction E Target Molecule C->E Direct use D->E

Caption: General workflow for the synthetic application of this compound.

Experimental Protocols

The following are representative protocols for key cross-coupling reactions involving this compound and its analogs.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

Protocol 1: Sonogashira Coupling of 2-Chloro-5-iodopyridine with Phenylacetylene

This protocol for a close analog, 2-chloro-5-iodopyridine, demonstrates a typical procedure.

To a solution of 2-chloro-5-iodopyridine (119.7 mg, 0.5 mmol) and phenylacetylene (55 μL, 0.5 mmol) in [TBP][4EtOV] ionic liquid (0.8 mL) is added (PPh₃)₂PdCl₂ (1.8 mg, 0.025 mmol). The reaction mixture is stirred at 55 °C. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the product.

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
2-Chloro-5-iodopyridinePhenylacetylene(PPh₃)₂PdCl₂[TBP][4EtOV]55372[1]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds from aryl halides and boronic acids.

Protocol 2: Representative Suzuki-Miyaura Coupling of an Aryl Iodide with an Arylboronic Acid

In a flask, the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol) are combined. Anhydrous toluene (5 mL) and deionized water (2 mL) are added. The mixture is degassed and heated to reflux under an inert atmosphere. The reaction is monitored by TLC. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Aryl IodideArylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85 (expected)
Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Protocol 3: Representative Heck Coupling of an Aryl Iodide with an Alkene

A specific protocol for this compound is not detailed in the provided search results, but a general procedure is as follows.

An aryl iodide (e.g., iodobenzene) (1 mmol), an alkene (e.g., ethyl acrylate) (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) are combined in a suitable solvent like DMF. The mixture is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. After completion, the reaction is worked up by dilution with water and extraction with an organic solvent. The organic layer is then dried, concentrated, and the product is purified by chromatography.

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
IodobenzeneEthyl AcrylatePd(OAc)₂/PPh₃Et₃NDMF10012High (expected)

Application in the Synthesis of Bioactive Molecules

Derivatives of this compound have shown potential as scaffolds for the development of biologically active compounds. For instance, a complex derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been synthesized and found to exhibit significant cytotoxicity against colorectal cancer cells. This compound has been shown to modulate the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates a wide range of cellular processes. Aberrant activation of this pathway is frequently observed in various cancers, making it an attractive target for cancer therapy. The inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor 2-Chloro-8-methoxy-5-methyl- 5H-indolo[2,3-b]quinoline Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTORC1 Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition points.

Conclusion

This compound is a highly useful building block in organic synthesis, offering a platform for the construction of diverse and complex molecules through selective cross-coupling reactions. Its application extends to the synthesis of biologically active compounds, highlighting its importance in medicinal chemistry and drug discovery. The provided protocols and data serve as a valuable starting point for researchers looking to utilize this versatile reagent in their synthetic endeavors. Further exploration of its reactivity and the biological activities of its derivatives is likely to uncover new and exciting applications.

References

Application Notes and Protocols for the Chemoselective Sonogashira Coupling of 2-Chloro-5-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is distinguished by its mild reaction conditions and broad functional group tolerance, making it a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][4]

This document provides a detailed experimental protocol for the chemoselective Sonogashira coupling of 2-Chloro-5-iodotoluene with terminal alkynes. The significant difference in reactivity among aryl halides (I > Br > Cl) allows for the selective coupling at the C-I bond, leaving the C-Cl bond intact for subsequent functionalization.[1] This application note offers a reproducible methodology for the synthesis of 2-chloro-5-alkynyltoluene derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Reaction Principle and Chemoselectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which yields the coupled product and regenerates the active palladium(0) catalyst.[1]

In the case of this compound, the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond towards oxidative addition to the palladium(0) center dictates the chemoselectivity of the reaction.[1][2] By carefully controlling the reaction conditions, the coupling can be directed exclusively to the iodo-substituted position.

Experimental Workflow

The general workflow for the chemoselective Sonogashira coupling of this compound is depicted below. The process necessitates an inert atmosphere to prevent the degradation of the catalyst and the homocoupling of the alkyne.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Pd(PPh₃)₂Cl₂, and CuI in a Schlenk flask under Argon B Add anhydrous solvent (e.g., THF) A->B C Add amine base (e.g., Diisopropylamine) B->C D Add terminal alkyne C->D E Stir at room temperature for 3-12 hours D->E F Monitor reaction progress by TLC or GC/MS E->F G Dilute with Et₂O and filter through Celite F->G H Wash filtrate with sat. aq. NH₄Cl, sat. aq. NaHCO₃, and brine G->H I Dry over Na₂SO₄ and concentrate H->I J Purify by flash column chromatography I->J K K J->K Characterization (NMR, MS)

Caption: General experimental workflow for the Sonogashira coupling.

Quantitative Data Summary

The following table summarizes representative yields for the Sonogashira coupling of various aryl iodides with different terminal alkynes under typical conditions, which can be used as a reference for optimizing the reaction of this compound.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHFRT1.597
4-IodotoluenePhenylacetylene5% Pd/Al₂O₃ / 0.1% Cu₂O/Al₂O₃-THF/DMA7572<2 (batch), 60 (flow)[5]
2-IodotoluenePhenylacetylenePdCl₂(PPh₃)₂-[TBP][4EtOV]55-96[6]
4-Chloro-1-iodobenzenePhenylacetylenePdCl₂(PPh₃)₂-[TBP][4EtOV]55385
2-Chloro-5-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂-[TBP][4EtOV]55-72[6]
4-Bromo-3-iodophenolPhenylacetylenePd(PPh₃)₂Cl₂ / CuITEATHFRT-High
2,5-Diiodo-N-morpholinebenzamide4-EthynylanisolePd₂(dba)₃-DMSO--81[7]
2,5-Diiodo-N-morpholinebenzamide4-Ethynyl-N,N-dimethylanilinePd₂(dba)₃-DMSO--83[7]

Detailed Experimental Protocol

This protocol details a general procedure for the chemoselective Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (DIPA)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.), and copper(I) iodide (0.025 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous THF (approximately 5 mL per 0.8 mmol of aryl halide) to the flask via syringe. Stir the mixture to dissolve the solids. Sequentially add diisopropylamine (7.0 eq.) and the terminal alkyne (1.1 eq.) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3 to 12 hours.

  • Work-up: Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of Celite, washing the pad with additional diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-5-alkynyltoluene.

Safety Precautions:

  • Palladium catalysts and copper salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Amine bases are corrosive and should be handled in a fume hood with appropriate PPE.

References

Application Notes and Protocols for 2-Chloro-5-iodotoluene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-iodotoluene is a versatile substituted aromatic compound that serves as a valuable building block in the synthesis of various pharmaceutical intermediates. Its unique substitution pattern, featuring a methyl group, a chlorine atom, and an iodine atom, allows for selective functionalization through a variety of organic reactions. The presence of the iodo group, in particular, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, while the methyl group can be oxidized to a carboxylic acid, providing another handle for molecular elaboration.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of key pharmaceutical intermediates. Detailed experimental protocols for its conversion and subsequent reactions are provided, along with quantitative data to guide synthetic efforts.

I. Oxidation to 2-Chloro-5-iodobenzoic Acid: A Precursor for SGLT2 Inhibitors

A primary application of this compound is its oxidation to 2-chloro-5-iodobenzoic acid. This carboxylic acid is a crucial intermediate in the synthesis of Sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. One prominent example is Empagliflozin.

Experimental Protocol: Oxidation of this compound

This protocol is adapted from a general procedure for the oxidation of substituted toluenes using potassium permanganate.[1][2][3]

Reaction Scheme:

G start This compound product 2-Chloro-5-iodobenzoic acid start->product Reflux, then acid workup reagents KMnO4, H2O G start 2-Chloro-5-iodobenzoic acid product (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone start->product Friedel-Crafts Acylation step1_reagents 1. SOCl2 or (COCl)2, DMF (cat.) 2. Fluorobenzene, AlCl3 G start This compound product 2-Chloro-5-(R)-toluene start->product coupling_partner R-B(OH)2 coupling_partner->product reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3, K3PO4) G start This compound product 2-Chloro-5-(R-C≡C)-toluene start->product coupling_partner R-C≡CH coupling_partner->product reagents Pd Catalyst, Cu(I) salt Base (e.g., Et3N, piperidine) G start This compound product 2-Chloro-5-(R1R2N)-toluene start->product coupling_partner R1R2NH coupling_partner->product reagents Pd Catalyst, Ligand Base (e.g., NaOtBu, K2CO3)

References

Application Notes and Protocols: 2-Chloro-5-iodotoluene in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-iodotoluene is a versatile chemical building block for the synthesis of complex organic molecules, particularly in the development of kinase inhibitors. The differential reactivity of the iodine and chlorine substituents on the toluene ring allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. The iodo group is significantly more reactive than the chloro group in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities at the 5-position while leaving the 2-position available for subsequent modifications. This stepwise approach is highly valuable in constructing the complex molecular architectures characteristic of potent and selective kinase inhibitors, which are crucial in targeted cancer therapy.

This document provides detailed protocols for the sequential functionalization of this compound to generate a core scaffold for a hypothetical kinase inhibitor targeting key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.

Key Synthetic Strategies

The synthesis of kinase inhibitors from this compound primarily relies on the following key palladium-catalyzed cross-coupling reactions:

  • Sonogashira Coupling: Forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. This reaction is typically performed first due to the high reactivity of the C-I bond.[1][2][3][4][5]

  • Suzuki-Miyaura Coupling: Creates a carbon-carbon bond between the aryl halide and an organoboron compound (e.g., boronic acid or ester). This can be used to introduce aryl or heteroaryl moieties.[6][7][8][9][10]

  • Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond between the aryl halide and an amine, a common linkage in many kinase inhibitors.[11][12]

The general workflow for the synthesis of a kinase inhibitor using this compound is depicted below.

G cluster_workflow General Synthetic Workflow start This compound step1 Sonogashira Coupling (Selective at Iodo Position) start->step1 intermediate1 Intermediate A (Alkynyl-substituted Toluene) step1->intermediate1 step2 Suzuki or Buchwald-Hartwig Coupling (at Chloro Position) intermediate1->step2 product Final Kinase Inhibitor Scaffold step2->product G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Synthesized Kinase Inhibitor Inhibitor->PI3K inhibits

References

Application Notes and Protocols for the Heck Coupling of 2-Chloro-5-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis. This powerful carbon-carbon bond-forming reaction offers a versatile and efficient method for the synthesis of substituted alkenes, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. The reaction's broad functional group tolerance and adaptability to a wide range of substrates make it an invaluable tool in synthetic chemistry.

This document provides detailed application notes and protocols for the Heck coupling reaction using 2-Chloro-5-iodotoluene as the aryl halide substrate. Due to the differential reactivity of the carbon-iodine and carbon-chlorine bonds, the Heck reaction is expected to proceed selectively at the more reactive iodo position. These protocols are based on established methodologies for the Heck coupling of aryl iodides and provide a comprehensive guide for researchers to develop and optimize reaction conditions for this specific substrate.

Reaction Principle

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl iodide bond of this compound to form a palladium(II) intermediate.

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the aryl-palladium bond.

  • β-Hydride Elimination: A β-hydride elimination from the resulting alkyl-palladium intermediate forms the substituted alkene product and a hydridopalladium(II) complex.

  • Reductive Elimination: The palladium(0) catalyst is regenerated by reductive elimination of HX from the hydridopalladium(II) complex in the presence of a base.

Data Presentation: Representative Reaction Conditions

The successful execution of the Heck coupling of this compound is contingent on the careful selection of the catalyst, ligand, base, and solvent. Below is a summary of representative reaction conditions based on general protocols for aryl iodides. Optimization of these parameters for the specific substrate is recommended.

EntryAlkene SubstratePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2.0)DMF10012-2485-95
2n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃ (2.0)DMA1208-1690-98
3StyrenePdCl₂(PPh₃)₂ (3)-NaOAc (2.5)NMP1101680-90
4n-Butyl acrylatePd₂(dba)₃ (1)P(t-Bu)₃ (4)Cs₂CO₃ (2.0)Dioxane10010-1888-96

Experimental Protocols

The following are detailed, representative protocols for the Heck reaction of this compound with styrene and n-butyl acrylate. Note: These are generalized procedures and may require optimization for the specific substrate and scale of the reaction.

Protocol 1: Heck Coupling of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and triphenylphosphine (0.04 equiv., 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DMF via syringe to dissolve the solids (concentration typically 0.1-0.5 M with respect to the aryl iodide).

  • Add styrene (1.2 equiv.) and triethylamine (2.0 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it with water (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-chloro-3-methyl-stilbene.

Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.01 equiv., 1 mol%), tri(o-tolyl)phosphine (0.02 equiv., 2 mol%), and potassium carbonate (2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous DMA via syringe (concentration typically 0.1-0.5 M with respect to the aryl iodide).

  • Add n-butyl acrylate (1.5 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove inorganic salts, and wash the pad with ethyl acetate.

  • Combine the filtrate and washings and dilute with water.

  • Separate the organic layer, and wash it with water (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield butyl (E)-3-(4-chloro-3-methylphenyl)acrylate.

Mandatory Visualizations

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. Weigh and combine This compound, Pd catalyst, and ligand in a dry Schlenk flask. inert 2. Establish inert atmosphere (Ar/N₂). reagents->inert addition 3. Add anhydrous solvent, alkene, and base. inert->addition heating 4. Heat and stir the reaction mixture. addition->heating monitoring 5. Monitor reaction progress (TLC/GC-MS). heating->monitoring cooling 6. Cool to room temperature. monitoring->cooling extraction 7. Perform aqueous work-up and extraction. cooling->extraction purification 8. Purify by column chromatography. extraction->purification product Final Product purification->product

Caption: General experimental workflow for the Heck coupling reaction.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-I(L₂) pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_alkene [Ar-Pd(II)(alkene)(L₂)]⁺I⁻ pd2_aryl->pd2_alkene Alkene Coordination pd2_alkyl R-CH₂-CH(Ar)-Pd(II)-I(L₂) pd2_alkene->pd2_alkyl Migratory Insertion pd_hydride H-Pd(II)-I(L₂) pd2_alkyl->pd_hydride β-Hydride Elimination (+ Product) pd_hydride->pd0 Reductive Elimination (+ Base-HI)

Caption: Catalytic cycle of the Heck coupling reaction.

Application Notes: Synthesis of Biaryl Compounds Using 2-Chloro-5-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-5-iodotoluene is a valuable halogenated hydrocarbon building block in organic synthesis, particularly for the construction of biaryl and substituted aromatic scaffolds. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond has a lower bond dissociation energy, making it significantly more susceptible to oxidative addition to a Pd(0) catalyst. This chemoselectivity allows for the selective functionalization at the iodine-bearing position while leaving the more robust chloro substituent intact for subsequent transformations.

This document provides detailed protocols for the synthesis of biaryl compounds via Suzuki-Miyaura and Stille cross-coupling reactions, leveraging the selective reactivity of this compound.

Key Synthetic Methodologies

The construction of a C(sp²)-C(sp²) bond to form a biaryl structure from this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The two most common and versatile methods for this transformation are the Suzuki-Miyaura coupling and the Stille coupling.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or boronic ester) with an organic halide.[1] It is widely favored due to the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[2]

  • Stille Coupling: This reaction couples an organostannane (organotin) reagent with an organic halide.[3] While organotin reagents are stable to air and moisture, their primary drawback is high toxicity, which necessitates careful handling and purification to remove tin byproducts.[4]

For this compound, both reactions proceed by selectively cleaving the C-I bond, allowing for the synthesis of 4-chloro-3-methyl-substituted biaryl compounds.

Data Presentation: Representative Cross-Coupling Conditions

The following table summarizes representative starting conditions for the Suzuki-Miyaura and Stille cross-coupling reactions of this compound. These conditions are based on established methodologies and should serve as a starting point for optimization.

ParameterSuzuki-Miyaura CouplingStille Coupling
Electrophile This compound (1.0 eq)This compound (1.0 eq)
Nucleophile Arylboronic Acid (1.2 - 1.5 eq)Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.2 eq)
Pd Catalyst (Source) Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (2.5 mol%)
Ligand PPh₃ or dppf (as part of catalyst complex)PPh₃ or AsPh₃ (if using Pd₂(dba)₃)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq)Not typically required; LiCl additive often used
Solvent System 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, or DMFAnhydrous Toluene or DMF
Temperature 80 - 110 °C80 - 110 °C
Typical Reaction Time 4 - 24 hours12 - 24 hours
Key Advantage Low toxicity of byproducts, broad reagent availability.[2]High tolerance for functional groups on the organometallic reagent.[3]
Key Disadvantage Potential for protodeboronation of boronic acid.High toxicity of organotin reagents and byproducts.[4]

Experimental Protocols & Workflows

The following diagrams illustrate the general experimental workflow and the catalytic cycle for the Suzuki-Miyaura reaction.

G General Experimental Workflow for Biaryl Synthesis A Reactant Preparation (Aryl Halide, Boronic Acid/Stannane, Base) B Reaction Setup (Flame-dried flask, inert atmosphere) A->B C Solvent & Catalyst Addition (Degassed solvent, Pd catalyst, ligand) B->C D Reaction Execution (Heating and stirring) C->D E Reaction Monitoring (TLC or GC-MS) D->E F Workup (Quenching, Extraction) E->F Upon Completion G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

G Simplified Suzuki-Miyaura Catalytic Cycle cluster_0 Pd0 Pd(0)L₂ (Active Catalyst) Pd_int1 Ar-Pd(II)(I)L₂ Pd_int2 Ar-Pd(II)(Ar')L₂ Pd_int1->Pd_int2 Transmetalation Pd_int2->Pd0 Product Biaryl Product (Ar-Ar') Pd_int2->Product Reductive Elimination ArI This compound (Ar-I) ArI->Pd_int1 Oxidative Addition ArB Ar'B(OH)₂ + Base ArB->Pd_int1

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvents should be degassed prior to use by bubbling with inert gas for 20-30 minutes. Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-18 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-chloro-3-methyl-biaryl product.

Protocol 2: Stille Coupling

This protocol provides a general procedure for coupling this compound with a generic aryltributylstannane. Caution: Organotin compounds are highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • This compound

  • Aryltributylstannane (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Anhydrous Toluene or DMF

  • Inert gas (Argon or Nitrogen)

  • Saturated aqueous Potassium Fluoride (KF) solution

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous toluene (10 mL) via syringe. Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) under a positive flow of inert gas. Finally, add the aryltributylstannane (1.1 mmol, 1.1 eq) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS (typically 12-24 hours).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL). To remove the tin byproducts, wash the organic mixture with a saturated aqueous solution of KF (2 x 20 mL). Stir the biphasic mixture vigorously for at least 30 minutes during each wash to facilitate the precipitation of tributyltin fluoride.

  • Purification: Filter the mixture through a pad of celite to remove the precipitate. Separate the organic layer from the filtrate, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Chloro-5-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-iodotoluene is a halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its utility stems from the presence of three distinct functional handles: a methyl group, a chloro substituent, and an iodo substituent. This unique arrangement allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, making it a valuable building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The Sandmeyer reaction provides a reliable and regioselective method for the synthesis of this compound from commercially available 4-chloro-3-methylaniline. This method involves the diazotization of the primary aromatic amine followed by the introduction of an iodine atom.

Materials and Methods

Materials
Reagent/SolventSupplierPurity
4-Chloro-3-methylanilineSigma-Aldrich98%
Sodium Nitrite (NaNO₂)Fisher Scientific99%
Sulfuric Acid (H₂SO₄), concentratedVWR98%
Potassium Iodide (KI)Acros Organics99%
Diethyl Ether (Et₂O)EMD MilliporeACS Grade
Sodium Thiosulfate (Na₂S₂O₃)J.T. Baker99%
Sodium Bicarbonate (NaHCO₃)MallinckrodtACS Grade
Brine (saturated NaCl solution)------
Anhydrous Magnesium Sulfate (MgSO₄)Alfa Aesar99.5%
Deionized Water------
Instrumentation
InstrumentManufacturerModel
Magnetic Stirrer with HotplateIKAC-MAG HS 7
Rotary EvaporatorBüchiR-300
pH MeterMettler ToledoSevenCompact S220
GlasswarePyrexStandard laboratory glassware

Experimental Protocol

The synthesis of this compound is performed via a two-step, one-pot Sandmeyer reaction starting from 4-chloro-3-methylaniline. The process involves the formation of a diazonium salt followed by its reaction with potassium iodide.

Step 1: Diazotization of 4-Chloro-3-methylaniline
  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 4-chloro-3-methylaniline (14.16 g, 0.1 mol).

  • To the flask, add a mixture of deionized water (50 mL) and concentrated sulfuric acid (10 mL, 0.18 mol) slowly while stirring and cooling in an ice-salt bath to maintain the internal temperature between 0 and 5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (7.25 g, 0.105 mol) in deionized water (20 mL).

  • Once the aniline salt solution is cooled to below 5 °C, add the sodium nitrite solution dropwise from the dropping funnel over a period of 30 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

Step 2: Iodination
  • In a 500 mL beaker, dissolve potassium iodide (24.9 g, 0.15 mol) in deionized water (50 mL).

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate will form, and nitrogen gas will evolve.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.

  • Gently heat the mixture to 50 °C on a water bath for 15 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature.

Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash sequentially with 5% aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted iodine, followed by saturated aqueous sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexanes) to afford this compound as a pale yellow oil.

Data Presentation

Physical and Chemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
4-Chloro-3-methylanilineC₇H₈ClN141.60[1]82-86[2][3]230.64 (est.)[4]1.136 (est.)[4]
This compoundC₇H₆ClI252.48[5][6][7]N/A239[5]1.81[5]
Spectroscopic Data for this compound
TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.61 (d, J = 2.0 Hz, 1H, Ar-H), 7.42 (dd, J = 8.2, 2.0 Hz, 1H, Ar-H), 7.10 (d, J = 8.2 Hz, 1H, Ar-H), 2.35 (s, 3H, CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 141.2, 138.8, 135.5, 130.2, 128.9, 92.6, 20.5.
IR (neat, cm⁻¹)3060 (Ar-H stretch), 2925 (C-H stretch), 1560, 1470 (C=C stretch), 1020 (C-Cl stretch), 810 (C-H bend).[8][9]
Mass Spectrum (EI, m/z)252 (M⁺), 217, 125, 90.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The diazotization reaction should be performed in a well-ventilated fume hood as nitrogen oxides may be evolved.

  • Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

Experimental Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Work-up & Purification A 4-Chloro-3-methylaniline B Dissolve in H₂O/H₂SO₄ A->B C Cool to 0-5 °C B->C D Add NaNO₂ solution dropwise C->D E Diazonium Salt Solution D->E G Add diazonium salt solution E->G F Prepare KI solution F->G H Warm to RT, then 50 °C G->H I Crude Product Mixture H->I J Et₂O Extraction I->J K Wash with Na₂S₂O₃, NaHCO₃, Brine J->K L Dry over MgSO₄ K->L M Concentrate L->M N Vacuum Distillation / Column Chromatography M->N O Pure this compound N->O

References

Application Notes and Protocols for 2-Chloro-5-iodotoluene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-iodotoluene is a valuable and versatile building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility stems from the presence of two different halogen atoms—iodine and chlorine—on the same aromatic ring. This structural feature allows for site-selective functionalization due to the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > OTf > Cl.[1][2][3] The C-I bond is substantially more susceptible to oxidative addition to a Pd(0) catalyst under milder conditions than the more robust C-Cl bond. This reactivity differential enables chemists to perform sequential, regioselective couplings, first at the iodo-position and subsequently at the chloro-position, by carefully selecting and tuning reaction conditions. This approach provides a powerful strategy for the efficient construction of complex, multi-substituted aromatic compounds, which are common motifs in pharmaceuticals and advanced materials.

These application notes provide detailed protocols and comparative data for employing this compound in four major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.

G cluster_main Sequential Functionalization Strategy A This compound B Mono-coupled Product (Functionalization at C-I) A->B Mild Conditions (e.g., standard Pd/phosphine catalysts) C Di-substituted Product (Functionalization at C-Cl) B->C Forcing Conditions (e.g., bulky, electron-rich ligands)

Caption: Workflow for the selective, sequential cross-coupling of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and a boronic acid or ester, is one of the most widely used cross-coupling methods.[3] With this compound, the reaction can be directed to the C-I bond with high selectivity using standard catalysts, while the subsequent coupling at the C-Cl bond requires more specialized, highly active catalyst systems.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
Target SiteCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Notes
C-I Pd(PPh₃)₄ (1-5) or Pd(OAc)₂ (1-3)PPh₃ (2-6)K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-100Standard conditions are sufficient for selective coupling at the iodine position.[3][4]
C-Cl Pd(OAc)₂ (1-3) or Pd₂(dba)₃ (1-2)XPhos, SPhos, RuPhos (2-6)K₃PO₄, NaOtBuToluene, Dioxane100-120Requires bulky, electron-rich phosphine ligands for efficient coupling of the less reactive C-Cl bond.[5][6]
Experimental Protocols

Protocol 1A: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol describes the coupling of this compound with 4-methylphenylboronic acid.

  • Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: In a glovebox or under a nitrogen stream, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

  • Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-5-(4-methylphenyl)toluene.

Protocol 1B: Suzuki-Miyaura Coupling at the C-Cl Position of a Mono-coupled Product

This protocol describes the coupling of 2-chloro-5-aryl-toluene with a second boronic acid.

  • Reagent Setup: To an oven-dried Schlenk flask, add the 2-chloro-5-aryl-toluene substrate (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a glovebox, add Palladium(II) acetate [Pd(OAc)₂] (2 mol%) and a specialized bulky phosphine ligand such as XPhos (4 mol%).

  • Solvent Addition: Add a degassed anhydrous solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1A.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper catalytic system.[7][8] The high reactivity of the C-I bond in this compound allows for selective alkynylation under mild, copper-co-catalyzed conditions. Coupling at the C-Cl site is more challenging and often requires copper-free conditions with specialized ligands to prevent side reactions.[8][9]

G cluster_main General Palladium Cross-Coupling Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B R-X (Aryl Halide) C R-Pd(II)(X)L₂ B->C D Transmetalation C->D R'-M (Coupling Partner) E R-Pd(II)(R')L₂ D->E F Reductive Elimination E->F F->A G R-R' (Product) F->G

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Data Presentation: Typical Sonogashira Reaction Conditions
Target SiteCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Notes
C-I Pd(PPh₃)₂Cl₂ (1-3)CuI (2-5)Et₃N, i-Pr₂NHTHF, DMF25-60Classic conditions are highly effective for the iodo position.[10][11][12]
C-Cl Pd(OAc)₂ (2-5) or Pd₂(dba)₃ (2-4)None (Copper-free)Cs₂CO₃, K₂CO₃Dioxane, Toluene100-120Copper-free conditions with bulky phosphine ligands are often preferred for aryl chlorides to avoid alkyne homocoupling.[8]
Experimental Protocols

Protocol 2A: Selective Sonogashira Coupling at the C-I Position

  • Reagent Setup: To a Schlenk flask, add this compound (1.0 eq.), the terminal alkyne (1.5 eq.), Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (2 mol%), and Copper(I) iodide [CuI] (4 mol%).

  • Solvent and Base: Add degassed anhydrous solvent (e.g., THF) and a degassed amine base (e.g., triethylamine, Et₃N, 2.5 eq.).

  • Reaction: Stir the mixture under a nitrogen atmosphere at room temperature or with gentle heating (e.g., 50 °C) for 2-8 hours.

  • Monitoring, Work-up, and Purification: Follow procedures similar to those described in Protocol 1A. The work-up may include an aqueous ammonium chloride wash to remove copper salts.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[13][14] As with other cross-couplings, the C-I bond of this compound reacts preferentially under standard Heck conditions. The more demanding activation of the C-Cl bond typically requires higher temperatures and phosphine-free catalyst systems (e.g., palladacycles) or specialized ligands.

Data Presentation: Typical Heck Reaction Conditions
Target SiteCatalyst (mol%)Ligand/Additive (mol%)BaseSolventTemperature (°C)Notes
C-I Pd(OAc)₂ (1-5)PPh₃ or P(o-tol)₃ (2-10)Et₃N, K₂CO₃DMF, Acetonitrile80-120Classic Jeffery conditions or ligand-based systems work well.[13][15]
C-Cl Pd(OAc)₂ (2-5)None (ligandless) or P(Cy)₃ (4-10)K₃PO₄, Cs₂CO₃DMA, NMP120-150Higher temperatures and polar aprotic solvents are generally required.[14][16]
Experimental Protocols

Protocol 3A: Selective Heck Coupling at the C-I Position

  • Reagent Setup: In a sealed tube, combine this compound (1.0 eq.), the alkene (e.g., butyl acrylate, 1.5 eq.), Pd(OAc)₂ (2 mol%), tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%), and a base such as triethylamine (Et₃N, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent like acetonitrile or DMF.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite® to remove the palladium black and inorganic salts, washing with ethyl acetate.[17] Concentrate the filtrate and partition between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[1][18] This reaction is highly dependent on the choice of ligand. While first-generation ligands can facilitate the coupling of amines at the C-I position of this compound, the amination of the C-Cl bond requires modern, sterically hindered biarylphosphine ligands.[19] Aryl chlorides are known to be challenging substrates for this reaction.[20][21]

Data Presentation: Typical Buchwald-Hartwig Amination Conditions
Target SiteCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Notes
C-I Pd₂(dba)₃ (1-2)BINAP, DPPF (2-4)NaOtBu, Cs₂CO₃Toluene, Dioxane80-100Second-generation ligands are effective for coupling at the iodo position.[1]
C-Cl Pd(OAc)₂ (1-3) or Pd₂(dba)₃ (1-2)XPhos, RuPhos, BrettPhos (2-6)NaOtBu, K₃PO₄Toluene, Dioxane, t-BuOH100-110Requires sterically hindered, electron-rich biarylphosphine ligands.[2][19][22]
Experimental Protocols

Protocol 4A: Selective Buchwald-Hartwig Amination at the C-I Position

  • Reagent Setup: In a glovebox, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%), a suitable ligand like BINAP (3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Addition of Reagents: Add anhydrous toluene, followed by this compound (1.0 eq.) and the desired amine (e.g., morpholine, 1.2 eq.).

  • Reaction: Seal the vial and heat the mixture at 100 °C for 8-16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 4B: Buchwald-Hartwig Amination at the C-Cl Position of a Mono-coupled Product

  • Catalyst Pre-formation: In a glovebox, charge a vial with Pd(OAc)₂ (2 mol%), a highly active ligand such as XPhos (4 mol%), and the base (e.g., NaOtBu, 1.5 eq.). Add toluene and stir for 10 minutes.

  • Addition of Reagents: Add the 2-chloro-5-(amino)aryl substrate (1.0 eq.) and the second amine (1.2 eq.).

  • Reaction: Seal the vial and heat at 110 °C for 12-24 hours.

  • Work-up and Purification: Follow the procedures detailed in Protocol 4A. A representative procedure for coupling an aryl chloride can be found in the literature.

References

protocol for the synthesis of (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone

Introduction

(2-chloro-5-iodophenyl)(4-fluorophenyl)methanone, with CAS number 915095-86-2, is a key halogenated aromatic ketone.[1][2] Its structure, featuring distinct halogen substituents on two separate phenyl rings, makes it a valuable intermediate in the synthesis of various bioactive compounds and active pharmaceutical ingredients (APIs).[1] Notably, it is a crucial building block in the synthesis of Lenvatinib, a multi-targeted tyrosine kinase inhibitor, and Empagliflozin, an SGLT2 inhibitor used in the treatment of type 2 diabetes.[3][4][5] The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction.[1] This protocol details the synthesis from 2-chloro-5-iodobenzoic acid and fluorobenzene.

Reaction Scheme

The synthesis involves a two-step process starting from 2-chloro-5-iodobenzoic acid. First, an acyl chloride is formed, which then undergoes a Friedel-Crafts acylation with fluorobenzene in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃).

Step 1: Acyl Chloride Formation 2-chloro-5-iodobenzoic acid + Oxalyl Chloride → 2-chloro-5-iodobenzoyl chloride

Step 2: Friedel-Crafts Acylation 2-chloro-5-iodobenzoyl chloride + Fluorobenzene --(AlCl₃)--> (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone

Experimental Protocols

Two distinct protocols are presented below: a laboratory-scale synthesis and a large-scale industrial synthesis.

Protocol 1: Laboratory-Scale Synthesis

This protocol is adapted from a procedure yielding 20.1 g of the final product with a 78.6% yield.[6]

Materials:

  • 5-Iodo-2-chlorobenzoic acid (20.0 g, 0.071 mol)

  • 2.0 M Oxalyl chloride in dichloromethane (39 ml, 0.078 mol)

  • N,N-dimethylformamide (DMF) (8 drops)

  • Dichloromethane (DCM)

  • Fluorobenzene (7.1 g, 0.074 mol)

  • Anhydrous aluminum trichloride (9.9 g, 0.074 mol)

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Ice-water mixture

Procedure:

  • Acyl Chloride Formation:

    • To a suspension of 5-iodo-2-chlorobenzoic acid (20.0 g) in a solution of 2.0 M oxalyl chloride in dichloromethane (39 ml), add 8 drops of DMF.[6]

    • Stir the mixture for 3 hours, during which the solution should become clear.[6]

    • Remove the solvent using a rotary evaporator. Add 15 ml of fresh dichloromethane and evaporate again to ensure complete removal of excess oxalyl chloride.[6]

  • Friedel-Crafts Acylation:

    • Dissolve the resulting crude acyl chloride in 30 ml of dichloromethane and cool the solution to 0-5 °C in an ice bath.[6]

    • Add fluorobenzene (7.1 g).[6]

    • Add anhydrous aluminum trichloride (9.9 g) in portions, ensuring the temperature does not exceed 5 °C.[6]

    • After the addition is complete, continue stirring the reaction mixture at 4 °C for 1 hour.[6]

  • Work-up and Purification:

    • Quench the reaction by carefully pouring it into an ice-water mixture.[6]

    • Separate the organic phase. Extract the aqueous phase with dichloromethane.[6]

    • Combine the organic phases and wash sequentially with 1 M hydrochloric acid (twice), water (once), 1 M NaOH solution (twice), and saturated sodium chloride solution (twice).[6]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain an oil.[6]

    • Purify the crude product by column chromatography to yield (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone as a white solid.[6]

Protocol 2: Industrial-Scale Synthesis

This protocol is adapted from a large-scale procedure yielding 410 kg of the final product with a 94% yield.[6]

Materials:

  • 2-chloro-5-iodobenzoic acid (343 kg, 1214 mol)

  • Oxalyl chloride (176 kg, 1386 mol)

  • Fluorobenzene (858 kg + 192 kg)

  • N,N-dimethylformamide (2 kg)

  • Aluminum chloride (AlCl₃) (181 kg)

  • Water (570 kg + 450 kg)

  • 2-Propanol (640 kg + 240 kg + 140 kg)

  • Seeding crystals (50 g)

  • Charcoal

Procedure:

  • Acyl Chloride Formation:

    • Charge a reactor with 2-chloro-5-iodobenzoic acid (343 kg), fluorobenzene (858 kg), and DMF (2 kg).[6]

    • Add oxalyl chloride (176 kg) over 3 hours, maintaining the temperature between 25 to 30°C.[6]

    • Stir the mixture for an additional 2 hours at the same temperature.[6]

    • Distill off 291 kg of solvent at 40-45°C under reduced pressure (200 mbar).[6]

  • Friedel-Crafts Acylation:

    • In a separate reactor, charge aluminum chloride (181 kg) and fluorobenzene (192 kg).[6]

    • Add the acyl chloride solution from the previous step over 2 hours, maintaining the temperature between 25 and 30°C.[6]

    • Stir for an additional hour at the same temperature.[6]

  • Work-up and Crystallization:

    • Quench the reaction by adding the mixture to water (570 kg) over 2 hours at a temperature between 20 and 30°C. Stir for one more hour.[6]

    • Allow the phases to separate and collect the organic phase.[6]

    • Distill off solvent from the organic phase at 40-50°C (200 mbar), then add 2-propanol (640 kg).[6]

    • Heat the solution to about 50°C and filter through a charcoal cartridge.[6]

    • Cool the solution to 40°C over one hour and add seeding crystals (50 g).[6]

    • Continue cooling to 20°C over 2 hours.[6]

    • Add water (450 kg) over 1 hour at 20°C and stir the resulting suspension for an additional hour.[6]

    • Filter the suspension and wash the filter cake with a 1:1 mixture of 2-propanol/water.[6]

    • Dry the product until the water content is below 0.06% w/w to obtain a white to off-white crystalline solid.[6]

Data Presentation

Table 1: Reactant Molar Ratios and Reaction Conditions
ParameterProtocol 1 (Lab-Scale)[6]Protocol 2 (Industrial-Scale)[6]
Starting Material 2-chloro-5-iodobenzoic acid2-chloro-5-iodobenzoic acid
Acylating Agent Oxalyl chlorideOxalyl chloride
Catalyst (Acylation) Anhydrous AlCl₃Anhydrous AlCl₃
Solvent Dichloromethane, FluorobenzeneFluorobenzene
Molar Ratio (Acid:Oxalyl Chloride) ~1 : 1.1~1 : 1.14
Molar Ratio (Acid:AlCl₃) ~1 : 1.04~1 : 1.23 (relative to initial acid)
Temperature (Acyl Chloride Formation) Room Temperature25-30°C
Temperature (Acylation) 0-5°C25-30°C
Reaction Time (Acylation) 1 hour1 hour
Table 2: Product Yield and Characteristics
CharacteristicProtocol 1 (Lab-Scale)[6]Protocol 2 (Industrial-Scale)[6]
Product Name (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone(2-chloro-5-iodophenyl)(4-fluorophenyl)methanone
CAS Number 915095-86-2[5]915095-86-2[5]
Molecular Formula C₁₃H₇ClFIO[2]C₁₃H₇ClFIO[2]
Molecular Weight 360.55 g/mol [2]360.55 g/mol [2]
Appearance White solidWhite to off-white crystalline solid
Yield 78.6%94%
Purification Column ChromatographyCrystallization
Analysis Characterization data typically includes ¹H-NMR, Mass Spectrometry, and HPLC for purity assessment.[5]Identity confirmed via infrared spectrometry; Purity assessed by GC to monitor solvent content.[6]

Workflow Visualization

G Synthesis Workflow of (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone A Start: 2-Chloro-5-iodobenzoic Acid + Oxalyl Chloride / DMF B Step 1: Acyl Chloride Formation (Stir for 2-3 hours) A->B C Intermediate: 2-Chloro-5-iodobenzoyl Chloride B->C D Add Fluorobenzene + AlCl3 Catalyst C->D E Step 2: Friedel-Crafts Acylation (Stir for 1 hour at 0-30°C) D->E F Reaction Quench (Ice-water) E->F G Work-up: Extraction & Washing F->G H Purification: Crystallization or Chromatography G->H I Final Product: (2-chloro-5-iodophenyl) (4-fluorophenyl)ketone H->I

Caption: Friedel-Crafts acylation workflow for ketone synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-Chloro-5-iodotoluene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main synthetic strategies for preparing this compound:

  • Sandmeyer Reaction: This is a widely used method that involves the diazotization of 5-amino-2-chlorotoluene (also known as 4-chloro-3-methylaniline), followed by the displacement of the diazonium group with iodide. This route is generally preferred for its high regioselectivity and good yields.[1][2][3][4][5]

  • Electrophilic Iodination: This method involves the direct iodination of 2-chlorotoluene using an iodinating agent. However, this route can produce a mixture of isomers, potentially complicating purification and reducing the yield of the desired product.[6]

Q2: How can I minimize the formation of byproducts during the Sandmeyer reaction?

Byproduct formation in the Sandmeyer reaction often arises from side reactions of the diazonium salt.[1][4] To minimize these, consider the following:

  • Maintain Low Temperatures: Keep the temperature during diazotization and the subsequent iodination step low (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[7]

  • Control Addition Rate: Add the sodium nitrite solution slowly during diazotization to avoid localized overheating and the formation of phenolic byproducts.

  • Use Fresh Reagents: Ensure that the sodium nitrite and other reagents are pure and dry, as impurities can lead to undesired side reactions.

Q3: What is the optimal pH for the diazotization step?

The diazotization reaction should be carried out in a strongly acidic medium.[8] This is necessary to generate nitrous acid in situ from sodium nitrite and to prevent the coupling of the diazonium salt with the starting amine. Typically, an excess of a strong mineral acid like hydrochloric acid is used.

Q4: How can I improve the solubility of the starting amine for the diazotization reaction?

If the starting amine, 5-amino-2-chlorotoluene, has poor solubility in the acidic medium, you can try the following:

  • Co-solvents: The use of a co-solvent like acetic acid can sometimes improve the solubility of the amine salt.

  • Fine Powder: Grinding the starting material into a fine powder can increase its surface area and improve the rate of dissolution and reaction.

Troubleshooting Guide

Issue Possible Cause Solution
Low Yield Incomplete diazotization.Ensure an excess of nitrous acid is present by testing with starch-iodide paper. Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite.
Premature decomposition of the diazonium salt.Keep the reaction temperature strictly controlled. Use the diazonium salt solution immediately in the next step.
Inefficient iodide displacement.Ensure a stoichiometric excess of potassium iodide is used. Allow sufficient reaction time for the displacement to go to completion.
Product is a dark oil or contains colored impurities Formation of azo compounds or other colored byproducts.Ensure the diazotization is complete before adding the iodide source. Purify the crude product by recrystallization or column chromatography. The use of activated carbon during workup can also help remove some colored impurities.
Reaction stalls or is incomplete Insufficient acid.Ensure a sufficient excess of strong acid is used to maintain a low pH throughout the reaction.
Low quality of reagents.Use fresh, high-purity sodium nitrite and potassium iodide.
Difficulty in isolating the product Product is soluble in the aqueous layer.Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
Emulsion formation during workup.Add a small amount of brine to the separatory funnel to help break the emulsion.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol is a general guideline and may require optimization.

Step 1: Diazotization of 5-Amino-2-chlorotoluene

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-amino-2-chlorotoluene in a suitable volume of aqueous hydrochloric acid (e.g., 3M HCl).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount of additional sodium nitrite solution.

Step 2: Iodination

  • In a separate beaker, dissolve a stoichiometric excess of potassium iodide in water.

  • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The crude this compound will precipitate out of the solution.

Step 3: Workup and Purification

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • To remove unreacted iodine, wash the crude product with a saturated solution of sodium thiosulfate.

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Workup and Purification dissolve Dissolve 5-amino-2-chlorotoluene in HCl cool Cool to 0-5 °C dissolve->cool add_nitrite Add NaNO₂ solution dropwise cool->add_nitrite stir Stir for 30 min at 0-5 °C add_nitrite->stir prepare_ki Prepare aqueous KI solution add_diazo Add diazonium salt solution to KI prepare_ki->add_diazo warm_stir Warm to RT and stir for 1-2 hours add_diazo->warm_stir add_diazo->warm_stir filter Filter crude product warm_stir->filter wash_thiosulfate Wash with Na₂S₂O₃ solution filter->wash_thiosulfate extract Extract with organic solvent wash_thiosulfate->extract dry Dry and concentrate extract->dry purify Recrystallize or chromatograph dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_diazotization Was diazotization complete? start->check_diazotization check_temp Was temperature maintained below 5 °C? check_diazotization->check_temp Yes incomplete_diazo Incomplete Diazotization: - Check NaNO₂ purity - Ensure sufficient acid - Test with starch-iodide paper check_diazotization->incomplete_diazo No check_iodide Was excess KI used? check_temp->check_iodide Yes temp_issue Decomposition of Diazonium Salt: - Improve temperature control - Use diazonium salt immediately check_temp->temp_issue No iodide_issue Inefficient Displacement: - Increase amount of KI - Increase reaction time check_iodide->iodide_issue No end Yield Optimized check_iodide->end Yes

References

Technical Support Center: Purification of Crude 2-Chloro-5-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chloro-5-iodotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-chlorotoluene or 2-chloro-5-aminotoluene.

  • Regioisomers: Isomers of this compound, for example, 2-Chloro-3-iodotoluene or 3-Chloro-5-iodotoluene, which can form during the iodination of 2-chlorotoluene.

  • Byproducts from Side Reactions: Depending on the synthesis, byproducts can arise. For instance, in a Sandmeyer reaction starting from 2-chloro-5-aminotoluene, residual diazonium salts or products from their undesired reactions can be present.

  • Residual Solvents and Reagents: Solvents used during the reaction and workup, as well as unreacted iodinating agents or catalysts.

  • Colored Impurities: Halogenated aromatic compounds can sometimes contain colored impurities due to oxidation or the presence of trace amounts of iodine.

Q2: My purified this compound is a yellow or brownish color. What causes this and how can I remove it?

A2: A yellow or brownish discoloration in halogenated aromatic compounds is often due to the presence of trace amounts of dissolved iodine or oxidation byproducts. This can typically be addressed by:

  • Washing with a Reducing Agent: Washing the organic solution of your crude product with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), will quench any residual iodine.

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.

Q3: I am observing a loss of the iodine atom (dehalogenation) during my purification. How can I prevent this?

A3: Dehalogenation, particularly the loss of iodine, can occur under certain conditions. To minimize this:

  • Avoid High Temperatures: Prolonged heating at high temperatures during distillation or recrystallization should be avoided. If distillation is necessary, vacuum distillation is recommended to lower the boiling point.

  • Control pH: Avoid strongly basic or acidic conditions during workup and purification, as these can sometimes promote dehalogenation.

  • Mild Purification Techniques: Prioritize purification methods that use milder conditions, such as column chromatography at room temperature or recrystallization from a suitable solvent system without excessive heating.

Troubleshooting Guides

Issue 1: Poor Separation of Regioisomers by Column Chromatography

Question: I am struggling to separate the desired this compound from its regioisomers using column chromatography. The fractions are always mixed.

Answer: Separating regioisomers of halogenated aromatic compounds can be challenging due to their similar polarities. Here are some troubleshooting steps:

  • Optimize the Eluent System:

    • TLC First: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various eluent systems to find the optimal solvent mixture that provides the best separation (largest ΔRf) between your product and the isomeric impurities. Aim for an Rf value of 0.2-0.3 for the desired product.

    • Non-Polar Solvents: Halogenated toluenes are relatively non-polar. Start with highly non-polar eluents like hexanes or petroleum ether and gradually increase the polarity by adding small amounts of a slightly more polar solvent like dichloromethane or ethyl acetate.

  • Column Parameters:

    • Increase Column Length: A longer column provides more surface area for interaction and can improve separation.

    • Decrease Column Diameter: A narrower column can also enhance resolution.

    • Use a Finer Stationary Phase: Smaller particle size silica gel can provide better separation but will result in a slower flow rate.

  • Gradient Elution: If an isocratic (single solvent mixture) elution does not provide adequate separation, a shallow gradient elution can be effective. Start with a very non-polar mobile phase and slowly increase the polarity over the course of the separation.

Issue 2: The Product is Oiling Out During Recrystallization

Question: When I try to recrystallize my crude this compound, it separates as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Here's how to troubleshoot this issue:

  • Choose a Different Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent pairs. For halogenated toluenes, consider solvents like ethanol, methanol, isopropanol, or mixtures such as ethanol/water or hexane/ethyl acetate.

  • Use a Larger Volume of Solvent: Oiling out can sometimes be caused by using too little solvent, leading to a supersaturated solution. Try dissolving the crude product in a larger volume of the hot solvent.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oil formation over crystal growth.

  • Scratching and Seeding: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites. Alternatively, adding a small "seed" crystal of pure this compound can initiate crystallization.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₆ClI
Molecular Weight 252.48 g/mol
Boiling Point 239 °C (lit.)[1]
Density 1.81 g/mL at 25 °C (lit.)[1]
Appearance Solid or liquid

Table 2: Suggested Solvents for Purification Techniques

Purification TechniqueRecommended Solvents/EluentsRationale
Recrystallization Ethanol, Methanol, Isopropanol, Hexane/Ethyl Acetate mixturesGood solubility at high temperatures and poor solubility at low temperatures for many halogenated aromatics.
Column Chromatography Hexanes, Petroleum Ether, Dichloromethane, Ethyl Acetate (typically as mixtures)Allows for fine-tuning of the eluent polarity to achieve separation of non-polar to moderately polar compounds.
Washing (for color removal) Aqueous Sodium Thiosulfate, Aqueous Sodium BisulfiteReacts with and removes trace iodine impurities.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol) to find a suitable one where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of the crude product), and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was added): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Column Chromatography of Crude this compound
  • Eluent Selection: Using TLC, determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that gives a baseline separation of the product from its impurities, with an Rf value of ~0.2-0.3 for the product.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add another small layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Allow the solvent to drain until the sample is adsorbed onto the top layer of sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • Continuously add more eluent to the top of the column to prevent it from running dry.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (if colored) Dissolve->Charcoal Optional Cool Slow Cooling & Crystallization Dissolve->Cool If not colored HotFilter Hot Filtration Charcoal->HotFilter HotFilter->Cool FilterWash Vacuum Filtration & Washing Cool->FilterWash PureSolid Pure this compound FilterWash->PureSolid

Caption: Recrystallization workflow for this compound.

Troubleshooting_Column_Chromatography Problem Poor Separation of Isomers Cause1 Suboptimal Eluent Problem->Cause1 Cause2 Improper Column Setup Problem->Cause2 Cause3 Isocratic Elution Insufficient Problem->Cause3 Solution1 Optimize Eluent via TLC (Aim for Rf 0.2-0.3) Cause1->Solution1 Solution2 Increase Column Length Decrease Column Diameter Cause2->Solution2 Solution3 Use Gradient Elution Cause3->Solution3

References

Technical Support Center: Synthesis of 2-Chloro-5-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-iodotoluene. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.

Troubleshooting Guides

Issue: Low Yield of this compound

Question: My Sandmeyer reaction resulted in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of this compound via the Sandmeyer reaction can stem from several factors. The primary reasons often involve incomplete diazotization of the starting material, 2-chloro-5-aminotoluene, or competing side reactions that consume the diazonium salt intermediate.

Key Troubleshooting Steps:

  • Temperature Control: The diazotization step is highly sensitive to temperature. It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the addition of sodium nitrite. Higher temperatures can lead to the premature decomposition of the unstable diazonium salt, primarily forming the corresponding phenol (2-chloro-5-hydroxytoluene).[1]

  • Purity of Starting Materials: Ensure the 2-chloro-5-aminotoluene is of high purity. Impurities can interfere with the diazotization reaction.

  • Proper Addition of Reagents: The aqueous solution of sodium nitrite should be added slowly and dropwise to the acidic solution of the amine. This ensures that the nitrous acid is generated in situ and reacts immediately, minimizing its decomposition.

  • Iodide Source: For the iodination step, an aqueous solution of potassium iodide is typically used and does not require a copper catalyst.[2] Ensure that a sufficient excess of potassium iodide is used to drive the reaction to completion.

  • pH of the Reaction Mixture: The diazotization must be carried out in a strongly acidic medium, typically using hydrochloric or sulfuric acid, to ensure the complete formation of the diazonium salt.

Issue: Presence of a Phenolic Impurity

Question: My final product is contaminated with a significant amount of a phenolic byproduct, likely 2-chloro-5-hydroxytoluene. How can I minimize its formation and remove it from my product?

Answer:

The formation of 2-chloro-5-hydroxytoluene is a common side reaction in the Sandmeyer synthesis of this compound. This occurs when the diazonium salt intermediate reacts with water in the reaction mixture.

Minimizing Formation:

  • Strict Temperature Control: As mentioned previously, maintaining the reaction temperature at 0-5 °C during diazotization and the initial stages of the iodide addition is critical to suppress the hydrolysis of the diazonium salt.[1]

  • Avoid Excessive Reaction Times: Prolonged reaction times, especially at elevated temperatures, can increase the extent of phenol formation.

Removal of Phenolic Impurity:

  • Alkaline Wash: The phenolic byproduct is acidic and can be effectively removed by washing the crude product (dissolved in an organic solvent like dichloromethane or diethyl ether) with an aqueous solution of a base, such as 5-10% sodium hydroxide. The phenol will be deprotonated to form a water-soluble phenoxide salt, which will partition into the aqueous layer.

Issue: Formation of Colored Impurities (Azo Dyes)

Question: My crude product has a distinct yellow, orange, or red color. What is the cause of this coloration and how can I prevent it?

Answer:

The formation of colored impurities is often due to an azo coupling side reaction.[3] This occurs when the unreacted diazonium salt (an electrophile) couples with an electron-rich aromatic compound in the reaction mixture. The most likely coupling partner is the starting material, 2-chloro-5-aminotoluene, or the product, this compound.

Preventing Azo Coupling:

  • Complete Diazotization: Ensure that all of the starting amine has been converted to the diazonium salt before proceeding with the iodination step. This can be checked by spot testing with starch-iodide paper to detect the presence of excess nitrous acid.

  • Controlled pH: Azo coupling is generally favored under neutral or slightly alkaline conditions. Maintaining a strongly acidic environment during the diazotization and subsequent reaction steps helps to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-chloro-5-aminotoluene. This two-step process involves:

  • Diazotization: The conversion of the primary aromatic amine (2-chloro-5-aminotoluene) into a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., HCl or H₂SO₄) at low temperatures (0-5 °C).

  • Iodination: The subsequent reaction of the diazonium salt with an iodide source, typically potassium iodide (KI), to replace the diazonium group with an iodine atom. For iodination, a copper(I) catalyst is generally not required, which is a deviation from the classical Sandmeyer reaction for chlorination or bromination.[2]

Q2: What are the major side products I should expect in this synthesis?

A2: The primary side products in the synthesis of this compound are:

  • 2-Chloro-5-hydroxytoluene: Formed by the reaction of the diazonium salt with water.

  • Azo coupling products: Resulting from the reaction of the diazonium salt with electron-rich aromatic species in the reaction mixture.[3]

  • Biaryl compounds: Formed by the coupling of two aryl radicals, which can be generated during the decomposition of the diazonium salt.

Q3: How can I monitor the progress of the reaction?

A3: The diazotization step can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). The completion of the iodination reaction is often indicated by the cessation of nitrogen gas evolution. Thin-layer chromatography (TLC) can be used to monitor the consumption of the starting material and the formation of the product.

Q4: What are the recommended purification methods for this compound?

A4: A typical purification procedure involves the following steps:

  • Workup: After the reaction is complete, the mixture is often extracted with an organic solvent.

  • Washing: The organic layer is washed with a solution of sodium thiosulfate to remove any excess iodine, followed by a wash with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to remove acidic impurities like 2-chloro-5-hydroxytoluene. A final wash with brine is recommended.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Further Purification: If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes the key reaction parameters and their influence on the product and side product distribution in the synthesis of this compound.

ParameterRecommended ConditionImpact on Main Product YieldImpact on Side Product Formation
Temperature 0-5 °C for diazotizationHigher yieldsLower temperatures minimize the formation of 2-chloro-5-hydroxytoluene.
pH Strongly acidicEssential for complete diazotizationStrongly acidic conditions suppress azo coupling reactions.
NaNO₂ Addition Slow, dropwiseEnsures controlled reactionPrevents localized excess of nitrous acid and potential side reactions.
Reaction Time Monitor for completionOptimal time maximizes yieldProlonged times can increase hydrolysis to the phenol byproduct.

Experimental Protocols

Synthesis of this compound from 2-chloro-5-aminotoluene

  • Step 1: Diazotization

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-5-aminotoluene in a mixture of concentrated hydrochloric acid and water.

    • Cool the stirred solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite in water and cool it in an ice bath.

    • Slowly add the cold sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains between 0-5 °C.

    • After the addition is complete, stir the mixture for an additional 20-30 minutes at the same temperature. The presence of excess nitrous acid can be confirmed with starch-iodide paper.

  • Step 2: Iodination

    • In a separate beaker, dissolve potassium iodide in water.

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring.

    • Nitrogen gas will evolve. Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

    • The reaction mixture can be gently heated to ensure complete decomposition of the diazonium salt.

  • Step 3: Work-up and Purification

    • Extract the reaction mixture with an organic solvent such as dichloromethane or diethyl ether.

    • Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Wash the organic layer with an aqueous solution of sodium hydroxide to remove any phenolic byproducts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Further purify the product by column chromatography or recrystallization if necessary.

Mandatory Visualization

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions Start 2-Chloro-5-aminotoluene Diazonium 2-Chloro-5-methylbenzenediazonium chloride Start->Diazonium NaNO₂, HCl 0-5 °C Product This compound Diazonium->Product KI Phenol 2-Chloro-5-hydroxytoluene Diazonium->Phenol H₂O, Heat Azo Azo Coupling Product Diazonium->Azo + 2-Chloro-5-aminotoluene

Caption: Main synthesis pathway and common side reactions for this compound.

Troubleshooting_Workflow Problem Low Yield or Impure Product CheckTemp Check Temperature Control (0-5 °C)? Problem->CheckTemp CheckPurity Check Starting Material Purity? Problem->CheckPurity CheckAddition Check Slow NaNO₂ Addition? Problem->CheckAddition CheckTemp->CheckPurity Yes PhenolFormation High Temp -> Phenol Formation CheckTemp->PhenolFormation No CheckPurity->CheckAddition Yes AzoFormation Incomplete Diazotization -> Azo Coupling CheckPurity->AzoFormation No CheckAddition->AzoFormation No SolutionTemp Solution: Maintain 0-5 °C PhenolFormation->SolutionTemp SolutionPurity Solution: Use High Purity Amine AzoFormation->SolutionPurity SolutionAddition Solution: Add NaNO₂ Dropwise AzoFormation->SolutionAddition

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Suzuki Reactions with 2-Chloro-5-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-5-iodotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting assistance and answers to frequently asked questions (FAQs) for optimizing the synthesis of complex biaryl systems.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Question: My reaction has failed or shows very low conversion. What are the primary causes and how can I fix it?

Answer: Failure to achieve conversion with this compound typically points to issues with the catalyst activation, reaction conditions, or reagent quality. Given the two halide sites, the reaction should selectively occur at the more reactive C-I bond.[1][2]

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle.[3] Pd(II) precursors may not be efficiently reduced, or the Pd(0) catalyst may have been oxidized by atmospheric oxygen.[4]

    • Solution: Ensure your reaction is thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through the solvent and then maintaining the reaction under an inert atmosphere.[4] Use fresh, high-quality palladium sources. Consider using a pre-catalyst that readily forms the active Pd(0) species.[5]

  • Suboptimal Reaction Conditions: The temperature may be too low for the oxidative addition to occur, even at the reactive C-I position.

    • Solution: Gradually increase the reaction temperature. A good starting point is often 60-80 °C, but some systems may require temperatures up to 110 °C.[6]

  • Poor Reagent Quality: Impurities in starting materials, such as sulfur, can act as catalyst poisons.[7][8] Moisture can also interfere with the reaction and lead to side products.[9]

    • Solution: Use high-purity, anhydrous solvents and ensure all glassware is thoroughly dried. If catalyst poisoning is suspected from the starting material, consider purifying it before use.[10]

Question: I am observing significant side product formation, such as homocoupling of my boronic acid or dehalogenation. What is going wrong?

Answer: The formation of side products points to an imbalance in the rates of the desired catalytic cycle steps versus undesired pathways.

Key Side Reactions & Mitigation Strategies:

  • Homocoupling (Boronic Acid): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or excess Pd(II) species at the start of the reaction.[1][4]

    • Mitigation:

      • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere.[11]

      • Use a Pd(0) Source: Employing a Pd(0) pre-catalyst like Pd(PPh₃)₄ can minimize the initial concentration of Pd(II).[11]

      • Controlled Addition: In some cases, slow addition of the boronic acid can reduce its concentration and suppress homocoupling.

  • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene, consuming your nucleophile.[1][12]

    • Mitigation:

      • Use Anhydrous Conditions: Ensure solvents and reagents are dry.

      • Use Boronic Esters: Pinacol esters (BPin) or MIDA boronates are generally more stable and less prone to protodeboronation than boronic acids.[11][13]

      • Milder Base/Temperature: Harsher conditions can accelerate this side reaction. Consider a milder base or lower reaction temperature.

  • Dehalogenation: The iodo- or chloro- group is replaced by a hydrogen atom. This can be caused by certain phosphine ligands or hydride impurities.[1]

    • Mitigation:

      • Screen Ligands: If dehalogenation is a major issue, try a different class of phosphine ligand.

      • Use High-Purity Reagents: Ensure solvents and bases are free from impurities that could act as hydride sources.[4]

Question: The reaction is messy, and I see evidence of coupling at both the iodine and chlorine positions. How can I improve selectivity for the C-I bond?

Answer: Achieving selectivity is key when working with di-halogenated substrates. The C-I bond is significantly more reactive than the C-Cl bond in oxidative addition.[2] Coupling at the chlorine site indicates your reaction conditions are likely too harsh.

Strategies for Enhancing Selectivity:

  • Lower the Temperature: High temperatures can provide enough energy to activate the less reactive C-Cl bond. Try running the reaction at the lowest temperature that still gives a reasonable rate for C-I coupling (e.g., start at 60-80 °C).

  • Choose the Right Catalyst System: While electron-rich, bulky phosphine ligands are excellent for activating challenging bonds, they might also promote C-Cl activation.[2][5] A less forcing catalyst system, like Pd(PPh₃)₄, may provide better selectivity.

  • Use a Milder Base: Strong bases can sometimes promote side reactions. Consider switching from stronger bases like K₃PO₄ or Cs₂CO₃ to a milder one like K₂CO₃.[14]

Parameter Screening Data

When troubleshooting, systematically screening reaction parameters is crucial. The following tables provide an example of how to structure your screening experiments for clarity.

Table 1: Catalyst & Ligand Screen (Reaction Conditions: this compound (1.0 eq), Phenylboronic Acid (1.2 eq), K₂CO₃ (2.0 eq), Dioxane/H₂O (4:1), 80 °C, 12 h)

EntryPalladium Source (2 mol%)Ligand (4 mol%)Yield of 2-Chloro-5-phenyltoluene (%)
1Pd(OAc)₂PPh₃65
2Pd(OAc)₂XPhos88
3Pd₂(dba)₃SPhos92
4Pd(PPh₃)₄None75

Table 2: Base & Solvent Screen (Reaction Conditions: this compound (1.0 eq), Phenylboronic Acid (1.2 eq), Pd₂(dba)₃/SPhos (2 mol%), 100 °C, 8 h)

EntryBase (2.0 eq)SolventYield of 2-Chloro-5-phenyltoluene (%)
1K₂CO₃Dioxane/H₂O (4:1)85
2K₃PO₄Dioxane/H₂O (4:1)94
3Cs₂CO₃THF/H₂O (4:1)91
4K₂CO₃Toluene/EtOH/H₂O (2:1:1)78

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling of this compound

This procedure is a starting point and may require optimization for different boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium pre-catalyst, ligand, and base under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask, then evacuate and backfill with inert gas three to five times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system, ensure all components have been individually degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

Visualized Workflows and Pathways

Suzuki Catalytic Cycle

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(I) (Oxidative Adduct) oxidative_addition->pd2_complex This compound transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂(Ar') (Di-organo Complex) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product_exit reductive_elimination->product_exit Ar-Ar' (Product) start_point end_point boronic_acid_entry boronic_acid_entry->transmetalation [Ar'B(OH)₃]⁻ (from Boronic Acid + Base)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failed / Low Yield check_sm Analyze Crude Reaction: Any Starting Material (SM)? start->check_sm sm_yes Yes, SM Recovered check_sm->sm_yes Yes sm_no No, SM Consumed check_sm->sm_no No cause_inactive Potential Cause: - Inactive Catalyst - Temp Too Low - Poor Reagent Quality sm_yes->cause_inactive solution_inactive Solution: - Degas Thoroughly - Use Fresh Catalyst/Ligand - Increase Temperature - Purify SM cause_inactive->solution_inactive check_side_products Side Products Observed? sm_no->check_side_products side_yes Yes check_side_products->side_yes Yes side_no No, Baseline 'mess' check_side_products->side_no No cause_side Potential Cause: - Homocoupling (O₂ present) - Protodeboronation (H₂O) - Dehalogenation side_yes->cause_side solution_side Solution: - Improve Inert Atmosphere - Use Anhydrous Solvents - Use Boronic Ester - Screen Ligands cause_side->solution_side cause_decomp Potential Cause: - Product/Reagent Decomposition - Temp Too High side_no->cause_decomp solution_decomp Solution: - Lower Reaction Temperature - Use Milder Base cause_decomp->solution_decomp Parameter_Relationships cluster_params Input Parameters cluster_outputs Key Metrics outcome Reaction Outcome yield Yield outcome->yield selectivity Selectivity (C-I vs C-Cl) outcome->selectivity side_reactions Side Reactions outcome->side_reactions catalyst Catalyst & Ligand catalyst->outcome base Base base->outcome solvent Solvent solvent->outcome temp Temperature temp->outcome

References

improving the regioselectivity of 2-Chloro-5-iodotoluene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity in cross-coupling reactions involving 2-Chloro-5-iodotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing regioselectivity in reactions with this compound?

A1: The regioselectivity is primarily dictated by the significant difference in the carbon-halogen bond strengths and their reactivity towards oxidative addition with a palladium(0) catalyst. The carbon-iodine (C-I) bond is substantially weaker and more reactive than the carbon-chlorine (C-Cl) bond. Consequently, the palladium catalyst will preferentially undergo oxidative addition into the C-I bond, leading to selective functionalization at the iodo-position (C5).[1][2] The general order of reactivity for halogens in such cross-coupling reactions is I > Br > Cl.[1]

Q2: How can I maximize the selectivity for a reaction at the iodo-position?

A2: To favor coupling at the more reactive iodo-position, it is crucial to employ mild reaction conditions that exploit the reactivity difference between the C-I and C-Cl bonds. Key strategies include:

  • Lowering Reaction Temperature: Start at room temperature or slightly elevated temperatures (e.g., 40-60 °C) to provide enough energy for the C-I bond activation without promoting the more difficult C-Cl bond activation.[1][3]

  • Shorter Reaction Times: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed to prevent the slower, competing reaction at the chloro-position.[1]

  • Careful Catalyst/Ligand Selection: Use a standard palladium catalyst system known to be effective for C-I bond activation, such as Pd(PPh₃)₄ or a combination of a Pd(II) source with a suitable phosphine ligand. Avoid overly reactive or "super-active" catalyst systems that might be less discriminating.[1][3]

  • Stoichiometry Control: Use a stoichiometric amount (typically 1.0 to 1.1 equivalents) of the coupling partner (e.g., boronic acid, alkyne, or amine) to prevent a large excess from driving the reaction towards double coupling.[3]

Q3: Is it possible to achieve a selective reaction at the chloro-position?

A3: Selectively targeting the C-Cl bond in the presence of the much more reactive C-I bond is extremely challenging under standard palladium-catalyzed cross-coupling conditions. The vast majority of catalyst systems will favor the C-I bond.[1] To achieve functionalization at the chloro-position, a two-step strategy is typically required:

  • First, perform a selective reaction at the C-I position.

  • Then, in a subsequent step, use more forcing conditions (higher temperature, stronger base, more active catalyst) to react the less reactive C-Cl bond of the newly formed product.

Troubleshooting Guides

Problem 1: Poor Regioselectivity - Mixture of Products (Reaction at both C-I and C-Cl)

This issue arises when the catalyst system reacts with both the C-I and C-Cl bonds, indicating that the reaction conditions are too harsh or the catalyst is not sufficiently selective.

Possible Cause Troubleshooting Steps
High Reaction Temperature Decrease the temperature. Begin with room temperature and increase incrementally only if the C-I coupling is too slow.[3]
Highly Reactive Catalyst System Switch to a less reactive palladium catalyst or a more sterically hindered/less electron-rich ligand that may better differentiate between the two halogen sites.[3]
Prolonged Reaction Time Monitor the reaction progress frequently. Quench the reaction as soon as the initial C-I coupled product is formed and the starting material is consumed.[1]
Excess Coupling Partner Reduce the equivalents of the coupling partner (e.g., boronic acid, amine) to 1.0-1.1 equivalents to minimize the chance of a second coupling event.[3]

Diagram 1: Troubleshooting Poor Regioselectivity

G start Problem: Poor Regioselectivity (Mixture of Products) temp Is Reaction Temp > 60°C? start->temp catalyst Is Catalyst Highly Active? (e.g., bulky, e--rich ligand) temp->catalyst No sol_temp Action: Lower Temperature (start at RT) temp->sol_temp Yes time Is Reaction Time > 12h? catalyst->time No sol_catalyst Action: Use Less Active Catalyst (e.g., Pd(PPh3)4) catalyst->sol_catalyst Yes reagent Is Coupling Partner > 1.2 eq? time->reagent No sol_time Action: Monitor Reaction & Reduce Time time->sol_time Yes sol_reagent Action: Reduce to 1.0-1.1 eq. reagent->sol_reagent Yes

Caption: Decision workflow for troubleshooting poor regioselectivity.

Problem 2: Reaction is Selective for C-I, but Yield is Low

This common issue indicates that while selectivity is controlled, the reaction conditions are not optimal for efficient turnover of the catalytic cycle.

Possible Cause Troubleshooting Steps
Catalyst Deactivation Ensure all reagents and solvents are anhydrous and properly degassed. Perform the reaction under a rigorously inert atmosphere (e.g., Argon or Nitrogen).[1][4]
Suboptimal Base The choice of base is critical. Screen different inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or organic (e.g., Et₃N, DIPEA) bases. The optimal base can vary significantly between reaction types (Suzuki vs. Sonogashira vs. Buchwald-Hartwig).[1][3]
Poor Solubility Reactants or catalyst may not be fully dissolved. Try a different solvent or solvent mixture (e.g., Toluene, Dioxane, DMF, THF, often with water for Suzuki).[3]
Low Temperature/Insufficient Time If selectivity is good but conversion is low, cautiously increase the reaction temperature in small increments or extend the reaction time, while continuing to monitor for the formation of side products.[3]
Low Catalyst Loading If other optimizations fail, consider increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%).[3]

G center Regioselectivity (C-I vs C-Cl) bond C-X Bond Strength (I < Cl) bond->center Inherent Reactivity catalyst Catalyst/Ligand Choice catalyst->center Controls Activation sub_catalyst Reactivity & Sterics catalyst->sub_catalyst temp Reaction Temperature temp->center Controls Rate sub_temp Kinetic Control temp->sub_temp time Reaction Time time->center Controls Extent

Caption: The catalytic cycle preferentially proceeds via the more reactive C-I bond.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 2-Chloro-5-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-Chloro-5-iodotoluene. The following sections detail catalyst selection, experimental protocols, and troubleshooting for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A1: The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition to a palladium(0) center than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for selective coupling at the iodine position under appropriate conditions. The general order of reactivity for aryl halides is I > Br > OTf > Cl.[1]

Q2: How can I achieve selective mono-coupling at the iodo-position?

A2: To achieve selective mono-coupling at the iodo-position, it is crucial to employ milder reaction conditions. This includes using a highly active catalyst at a lower temperature and shorter reaction time. Careful monitoring of the reaction's progress by techniques like TLC or GC-MS is essential to prevent subsequent coupling at the less reactive chloro-position.

Q3: What are the most common side reactions to be aware of?

A3: Common side reactions include:

  • Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling). This can often be minimized by ensuring anaerobic conditions and using the appropriate catalyst and base.

  • Dehalogenation: Replacement of a halogen atom with a hydrogen atom. This can be influenced by the choice of solvent, base, and temperature.

  • Protodeborylation: In Suzuki coupling, this is the cleavage of the C-B bond of the boronic acid, often by residual water or protic solvents, before transmetalation occurs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and an organoboron compound.

Recommended Catalysts and Conditions
Catalyst System (Pd Precursor / Ligand)BaseSolventTemp. (°C)Typical Yield (%)Notes
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80-10085-95A classic, reliable system for aryl iodides.
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10090-98SPhos is a bulky, electron-rich ligand effective for challenging substrates.
PdCl₂(dppf)Cs₂CO₃DMF9088-96Dppf is a robust ligand, and cesium carbonate is a strong, soluble base.
XPhos Pd G3K₂CO₃t-Amyl alcohol100>95A highly active pre-catalyst that can be effective for less reactive chlorides if a second coupling is desired.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the iodo-position of this compound with an arylboronic acid.

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol). Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Suzuki-Miyaura Coupling
IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Poor quality boronic acid; Insufficiently strong base; Low reaction temperature.Use a pre-activated catalyst or ensure in-situ activation is efficient. Check the purity of the boronic acid or consider using the corresponding pinacol ester. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Increase the reaction temperature.
Protodeborylation Presence of excess water or protic solvent; Inefficient transmetalation.Use anhydrous solvents and ensure the base is anhydrous. Switch to a boronic ester (e.g., pinacol ester) which is more stable.
Homocoupling of Boronic Acid Presence of oxygen; Inefficient oxidative addition.Thoroughly degas all solvents and reagents. Use a more active catalyst system to promote the cross-coupling pathway.
Reaction at Chloro-position High reaction temperature; Prolonged reaction time; Highly active catalyst.Reduce the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material. Screen less active catalyst systems if selective mono-coupling is desired.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.

Recommended Catalysts and Conditions
Catalyst System (Pd Precursor / Ligand)Co-catalystBaseSolventTemp. (°C)Typical Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-5090-98Standard conditions for highly reactive aryl iodides.[2]
Pd(OAc)₂ / PPh₃CuIPiperidineDMF2585-95An alternative amine base in a polar aprotic solvent.
Pd(PPh₃)₄NoneDIPAToluene6080-90A copper-free system to avoid alkyne homocoupling.
PdCl₂(dppf)CuICs₂CO₃1,4-Dioxane8088-95A more robust system for potentially less reactive alkynes.
Experimental Protocol: Sonogashira Coupling

This protocol outlines a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper co-catalyst (e.g., CuI, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 2.0 mmol). Stir for a few minutes, then add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC-MS.

  • Workup: After completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the product by column chromatography.

Troubleshooting Sonogashira Coupling
IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Poor quality alkyne; Insufficient base.Use fresh catalysts and ensure the alkyne is pure. Increase the amount of base or switch to a stronger amine base.
Glaser-Hay Homocoupling of Alkyne Presence of oxygen; High concentration of copper catalyst.Ensure the reaction is performed under strictly anaerobic conditions. Reduce the amount of copper co-catalyst or switch to a copper-free protocol.
Dehalogenation High temperature; Presence of a hydrogen source.Lower the reaction temperature. Ensure anhydrous conditions.
Reaction Stalls Catalyst deactivation.Add a fresh portion of the palladium catalyst.

Heck Reaction

The Heck reaction facilitates the coupling of this compound with an alkene.

Recommended Catalysts and Conditions
CatalystLigandBaseSolventTemp. (°C)Typical Yield (%)Notes
Pd(OAc)₂PPh₃Et₃NDMF10080-90Standard Jeffery conditions.
PdCl₂NoneNaOAcNMP12075-85Ligandless conditions, often suitable for activated alkenes.
Herrmann's CatalystNoneK₂CO₃DMA13085-92A highly active palladacycle catalyst.
Pd₂(dba)₃P(o-tol)₃Cy₂NMe1,4-Dioxane11088-95Bulky phosphine ligand can improve reactivity.
Experimental Protocol: Heck Reaction

This is a general procedure for the Heck reaction of this compound with an alkene like styrene or an acrylate.

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.05 mmol), and the ligand (e.g., P(o-tol)₃, 0.1 mmol).

  • Inert Atmosphere: Purge the tube with an inert gas.

  • Reagent Addition: Add the alkene (1.2 mmol), the base (e.g., Et₃N, 2.0 mmol), and the anhydrous solvent (e.g., DMF, 5 mL).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 110 °C). Monitor the reaction by GC-MS.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Troubleshooting Heck Reaction
IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Catalyst deactivation (formation of Pd black); Low temperature.Use a more robust ligand or a phase-transfer catalyst to stabilize the active palladium species. Increase the reaction temperature.
Poor Regioselectivity Steric and electronic factors of the alkene.For terminal alkenes, the aryl group typically adds to the less substituted carbon. Ligand choice can sometimes influence regioselectivity.
Alkene Isomerization Formation of a palladium-hydride species.This is a common side reaction. It can sometimes be minimized by the choice of base and solvent.
Low Reactivity Electron-rich or sterically hindered alkene.Use a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand, and higher temperatures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is used to form a carbon-nitrogen bond between this compound and a primary or secondary amine.

Recommended Catalysts and Conditions
Catalyst System (Pd Precursor / Ligand)BaseSolventTemp. (°C)Typical Yield (%)Notes
Pd₂(dba)₃ / BINAPNaOt-BuToluene10090-99A highly effective system for the amination of aryl iodides.
Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane11092-98XPhos is a bulky ligand that is excellent for C-N coupling.
RuPhos Pd G3LHMDSTHF8090-97A modern pre-catalyst that is highly active at lower temperatures.
BrettPhos Pd G3Cs₂CO₃t-BuOH100>95BrettPhos is particularly effective for coupling primary amines.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., BINAP, 0.03 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and a stir bar. Seal the tube, remove it from the glovebox, and add the solvent (e.g., toluene, 5 mL) and the amine (1.2 mmol) via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Troubleshooting Buchwald-Hartwig Amination
IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Sterically hindered amine; Weak base.Use a pre-catalyst or ensure efficient in-situ catalyst formation. For hindered amines, use a bulkier ligand (e.g., XPhos, RuPhos). Switch to a stronger base (e.g., NaOt-Bu, LHMDS).
Hydrodehalogenation High temperature; Base-induced elimination.Lower the reaction temperature. Screen different bases and ligands.
Reaction with Chloro-group Forcing conditions.Use milder conditions (lower temperature, shorter reaction time) to ensure selectivity for the iodo-position.
Amine is Base-Sensitive Use of a strong base like NaOt-Bu.Switch to a weaker base such as K₃PO₄ or Cs₂CO₃, which may require a more active catalyst system or higher temperature.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Base R-C≡C-Cu->Ar-Pd(II)(I)L2

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental_Workflow A 1. Reagent Preparation (Substrate, Coupling Partner, Base) B 2. Inert Atmosphere Setup (Evacuate & Backfill with Ar/N2) A->B C 3. Catalyst & Solvent Addition (Degassed Solvents) B->C D 4. Reaction Monitoring (TLC, GC-MS) C->D E 5. Workup (Quenching, Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: Managing Impurities in 2-Chloro-5-iodotoluene Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 2-Chloro-5-iodotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially relevant method for synthesizing this compound is a two-step process. It begins with the diazotization of 4-chloro-3-methylaniline, followed by a Sandmeyer-type reaction where the diazonium salt is treated with an iodide source, typically potassium iodide.[1][2][3][4]

Q2: What are the primary impurities I should expect in my crude this compound?

A2: Impurities in this compound preparations can be broadly categorized as follows:

  • Positional Isomers: These are the most common and often the most challenging impurities to remove. They arise from impurities in the starting material or a lack of complete regioselectivity during the synthesis. Examples include other isomers of chloroiotoluene.

  • Starting Material Carryover: Incomplete reaction can lead to the presence of unreacted 4-chloro-3-methylaniline in the final product.

  • Phenolic Byproducts: The diazonium salt intermediate is unstable and can decompose, especially at elevated temperatures, to form 2-chloro-5-hydroxytoluene.[5]

  • Azo Coupling Products: Under certain conditions, the diazonium salt can react with the starting amine or other aromatic compounds to form colored azo dyes.

  • Dehalogenation Products: Side reactions can lead to the loss of either the iodine or chlorine atom, resulting in the formation of 2-chlorotoluene or 5-iodotoluene.

Q3: My reaction mixture has turned a dark red/brown color. What is the likely cause?

A3: The formation of a dark color, particularly red or brown, is often indicative of the formation of azo coupling byproducts.[6] This can be minimized by maintaining a low reaction temperature (0-5 °C) during the diazotization step and ensuring the prompt conversion of the diazonium salt.

Q4: How can I monitor the progress of my reaction to minimize impurity formation?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the consumption of the starting material (4-chloro-3-methylaniline) and the formation of the product. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture over time.[7][8]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes & Solutions

CauseRecommended Action
Incomplete Diazotization Ensure the complete dissolution of the starting amine in the acidic solution. Maintain a temperature of 0-5 °C and add the sodium nitrite solution slowly. Test for the presence of excess nitrous acid using starch-iodide paper.
Decomposition of Diazonium Salt Strictly maintain the reaction temperature below 5 °C during diazotization and the Sandmeyer reaction. Use the diazonium salt solution immediately after its preparation.
Suboptimal Sandmeyer Reaction If using a copper catalyst, ensure it is fresh and active. For the iodination, potassium iodide is often effective without a copper catalyst.[1][2] Ensure thorough mixing during the addition of the diazonium salt to the iodide solution.
Product Loss During Workup Be cautious during extractions to avoid loss of product into the aqueous layer. Minimize the number of transfer steps. If distillation is used for purification, ensure the apparatus is efficient to prevent loss of volatile product.
Issue 2: High Levels of Positional Isomers

Possible Causes & Solutions

CauseRecommended Action
Impure Starting Material Analyze the purity of the starting 4-chloro-3-methylaniline by GC or HPLC before starting the synthesis. If significant isomeric impurities are present, purify the starting material by recrystallization or distillation.
Lack of Regioselectivity While the Sandmeyer reaction is generally regioselective, deviations can occur. Ensure the reaction conditions, particularly temperature and pH, are strictly controlled as described in established protocols.
Inefficient Purification Positional isomers often have very similar boiling points, making separation by simple distillation difficult. Employ fractional distillation with a high-efficiency column for better separation.[9][10] Recrystallization from a carefully selected solvent system can also be effective.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

  • Diazotization of 4-chloro-3-methylaniline:

    • Dissolve 4-chloro-3-methylaniline in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer-type Iodination:

    • In a separate flask, dissolve potassium iodide in water and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification of this compound
  • Fractional Distillation: The crude product can be purified by vacuum fractional distillation.[9][10] The boiling points of the main product and potential isomeric impurities will be close, so a column with a high number of theoretical plates is recommended.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization can be an effective purification method.[6][11][12] The choice of solvent is critical and may require some experimentation. A common approach is to dissolve the crude product in a hot solvent in which it is highly soluble and then cool it slowly to allow the pure product to crystallize.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₇H₆ClI252.48239
4-chloro-3-methylanilineC₇H₈ClN141.60223-225
2-chloro-5-hydroxytolueneC₇H₇ClO158.59~220-230 (est.)
2-chlorotolueneC₇H₇Cl126.58159
5-iodotolueneC₇H₇I218.04211-212

Table 2: Analytical Data for Identification of this compound and Key Impurities

CompoundAnalytical TechniqueKey Data Points
This compound ¹H NMR (CDCl₃)δ ~7.6 (d), 7.2 (d), 6.9 (dd), 2.3 (s) ppm
¹³C NMR (CDCl₃)Signals around δ 140, 138, 135, 130, 128, 92, 20 ppm
Mass Spec (EI)m/z 252 (M⁺), 125 (M-I)⁺
4-chloro-3-methylaniline¹H NMR (CDCl₃)Aromatic protons, methyl singlet, amine protons
Mass Spec (EI)m/z 141 (M⁺)
2-chlorotoluene¹H NMR (CDCl₃)Aromatic multiplet, methyl singlet δ ~2.3 ppm
¹³C NMR (CDCl₃)Aromatic signals, methyl signal δ ~20 ppm[13]
Mass Spec (EI)m/z 126 (M⁺)

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer-type Iodination cluster_workup Workup & Purification start 4-chloro-3-methylaniline in HCl/H₂O na_no2 Add NaNO₂ solution (0-5 °C) start->na_no2 diazonium Diazonium Salt Formation na_no2->diazonium add_diazo Add Diazonium Salt diazonium->add_diazo ki_sol KI solution (0-5 °C) ki_sol->add_diazo reaction Reaction & N₂ Evolution add_diazo->reaction extract Extraction reaction->extract wash Wash & Dry extract->wash evap Solvent Evaporation wash->evap crude Crude Product evap->crude purify Purification (Distillation/Recrystallization) crude->purify final Pure this compound purify->final

Caption: A flowchart of the synthesis and purification process for this compound.

impurity_formation Logical Relationships in Impurity Formation cluster_impurities Potential Impurities start 4-chloro-3-methylaniline diazo Diazonium Salt Intermediate start->diazo Diazotization isomer Positional Isomers start->isomer Isomeric Impurity in Starting Material unreacted Unreacted Starting Material start->unreacted Incomplete Reaction product This compound diazo->product Iodination (KI) phenol 2-chloro-5-hydroxytoluene diazo->phenol Decomposition (High Temp) azo Azo Coupling Products diazo->azo Side Reaction with Amine dehalogenated Dehalogenated Products product->dehalogenated Side Reactions

Caption: A diagram illustrating the formation pathways of common impurities.

References

Technical Support Center: C-N Coupling with 2-Chloro-5-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the reaction optimization of C-N coupling (Buchwald-Hartwig amination) with 2-Chloro-5-iodotoluene.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is expected to react first in a palladium-catalyzed C-N coupling reaction?

A1: The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition to a palladium(0) catalyst compared to the carbon-chlorine (C-Cl) bond. The general order of reactivity for aryl halides in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[1][2] Therefore, under carefully controlled conditions, selective C-N coupling at the 5-iodo position is the expected outcome.

Q2: How can I achieve selective mono-amination at the iodo position?

A2: To achieve selective mono-coupling at the iodo position, using milder reaction conditions is crucial. This typically involves:

  • Lower Temperatures: Running the reaction at a lower temperature (e.g., 40-80 °C) can favor the more reactive C-I bond.[3]

  • Shorter Reaction Times: Monitoring the reaction closely and stopping it once the starting material is consumed prevents the secondary, less favorable reaction at the chloro position.[4]

  • Catalyst Choice: Employing a highly active palladium pre-catalyst and ligand system can allow for lower temperatures and shorter times, enhancing selectivity.

Q3: What are the most common side reactions when working with this compound?

A3: Common side reactions include:

  • Di-amination: Coupling at both the iodo and chloro positions, which can occur with prolonged reaction times, higher temperatures, or a very reactive catalyst system.

  • Hydrodehalogenation: Replacement of either halogen (more commonly iodine) with a hydrogen atom. This can be caused by impurities, moisture, or certain side reactions of the catalyst.

  • Homocoupling: The formation of biphenyl-type byproducts from the starting aryl halide. Ensuring an oxygen-free environment can minimize this.[5]

  • Ether Formation: If water is present in the reaction, it can compete with the amine nucleophile, leading to the formation of phenol or diaryl ether byproducts.[5][6]

Q4: Which base should I choose for this reaction?

A4: The choice of base is critical and depends on the functional group tolerance of your amine coupling partner.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base. However, it is not compatible with base-sensitive functional groups like esters or nitro groups.[2][3]

  • Weaker Bases: For sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are good alternatives. These bases often require higher reaction temperatures to achieve comparable reaction rates.[3][5]

Q5: My reaction is not working or gives a very low yield. What are the first things to check?

A5: When a Buchwald-Hartwig reaction fails, consider these critical factors:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[5]

  • Reagent Purity: The purity of the amine is extremely important, as trace impurities can poison the catalyst.[5] Ensure all reagents and solvents are anhydrous.

  • Catalyst/Ligand Choice: Not all ligands are suitable for all amines. The choice of phosphine ligand is crucial for catalyst stability and reactivity.[7] Consider screening a few different ligands.

  • Active Catalyst Generation: Ensure your palladium source is effectively reduced to the active Pd(0) species. Using air-stable pre-catalysts (e.g., G2, G3, G4 pre-catalysts) can provide more reliable results than using sources like Pd(OAc)₂.[3][8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidation).2. Inappropriate ligand for the specific amine.3. Insufficiently strong base.4. Poor quality of reagents (especially the amine).5. Reaction temperature is too low.1. Use a fresh batch of catalyst or an air-stable pre-catalyst. Ensure the reaction is set up under a rigorously inert atmosphere with degassed solvents.[5]2. Screen a panel of phosphine ligands (e.g., RuPhos, XPhos, SPhos).[9]3. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu) if the substrate allows.[3]4. Purify the amine coupling partner. Ensure all reagents are anhydrous.5. Gradually increase the reaction temperature (e.g., in 10-20 °C increments).
Formation of Di-aminated Product 1. Reaction temperature is too high.2. Reaction time is too long.3. High catalyst loading.1. Decrease the reaction temperature to improve selectivity for the C-I bond.[4]2. Monitor the reaction by TLC or LC-MS and stop it as soon as the mono-aminated product is formed.3. Reduce the catalyst loading.
Significant Hydrodehalogenation 1. Presence of water or protic impurities.2. Catalyst decomposition pathway.3. Certain solvents (e.g., THF) can sometimes be a hydride source.1. Use anhydrous solvents and reagents. Store bases in a desiccator.[5]2. Change the ligand or use a more stable pre-catalyst.3. Switch to a solvent like toluene or dioxane.
Low Yield with Aryl Chlorides (for the second coupling) 1. C-Cl bond is much less reactive.2. Catalyst system is not active enough for C-Cl activation.1. Increase the reaction temperature significantly (e.g., >100 °C) after the first coupling is complete.2. Switch to a ligand specifically designed for activating aryl chlorides, such as a sterically hindered biarylphosphine ligand (e.g., XPhos).[8][9]

Reaction Optimization Data

The following tables provide starting points for optimizing the selective C-N coupling at the 5-iodo position of this compound. Conditions should be further optimized for each specific amine partner.

Table 1: Screening of Reaction Parameters for Selective Mono-amination

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2.5)NaOtBu (1.4)Toluene804Typical starting point
2Pd(OAc)₂ (2)SPhos (4)NaOtBu (1.4)Dioxane806Alternative catalyst/ligand
3XPhos Pd G3 (1)N/ACs₂CO₃ (2.0)Toluene10012For base-sensitive amines
4RuPhos Pd G3 (1)N/AK₃PO₄ (2.0)t-BuOH9012Alternative weak base

Yields are hypothetical and serve as a guide for optimization. Actual results will vary based on the amine used.

Experimental Protocols

General Protocol for Selective Mono-amination of this compound

This protocol describes a general procedure for the selective mono-amination at the iodo-position. Optimization may be necessary for different amine coupling partners.[10]

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed vial, magnetic stirrer, heating plate

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the base, this compound, and a magnetic stir bar to a dry Schlenk flask.

  • Addition of Reagents: Add the amine coupling partner to the flask. If the amine is a liquid, add it via syringe. If it is a solid, add it along with the other solids.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to the flask (to a typical concentration of 0.1-0.5 M with respect to the aryl halide).

  • Reaction Conditions: Seal the flask and place it in a preheated oil bath. Stir the reaction mixture at the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.

Diagrams

G cluster_start Reaction Setup cluster_checks Initial Checks cluster_optimization Optimization Path cluster_success Result start Low Conversion or No Reaction check_inert Inert Atmosphere? (Ar/N2, Degassed Solvent) start->check_inert Verify check_reagents Reagent Quality? (Anhydrous, Amine Purity) check_inert->check_reagents If OK change_conditions Increase Temperature check_reagents->change_conditions If OK change_base Switch to Stronger Base (e.g., NaOtBu) change_conditions->change_base If still low yield success Successful Reaction change_conditions->success If successful change_ligand Screen Ligands (XPhos, RuPhos, etc.) change_base->change_ligand If still low yield change_base->success If successful change_ligand->success Iterate

Caption: Troubleshooting workflow for low conversion in C-N coupling.

G cluster_reactants Reactants cluster_pathway1 Selective Pathway (More Reactive) cluster_pathway2 Competitive Pathway (Less Reactive) Ar_IX This compound C_I_Coupling Oxidative Addition at C-I Bond (Lower Energy Barrier) Ar_IX->C_I_Coupling Mild Conditions (e.g., ≤ 80°C) Amine R₂NH Catalyst Pd(0)Lₙ Catalyst Base Base (e.g., NaOtBu) Product_Mono Mono-aminated Product (Selective) C_I_Coupling->Product_Mono C_Cl_Coupling Oxidative Addition at C-Cl Bond (Higher Energy Barrier) Product_Mono->C_Cl_Coupling Harsh Conditions (e.g., > 100°C, long time) Product_Di Di-aminated Product (Non-selective) C_Cl_Coupling->Product_Di

Caption: Reaction selectivity for this compound.

References

Technical Support Center: Scale-Up Considerations for 2-Chloro-5-iodotoluene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Chloro-5-iodotoluene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Diazotization: Temperature too high, insufficient acid, or poor quality of sodium nitrite. 2. Decomposition of Diazonium Salt: The diazonium salt is thermally unstable and can decompose if the temperature is not strictly controlled. 3. Suboptimal Iodination: Inefficient reaction with potassium iodide.1. Optimize Diazotization: Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath. Ensure a sufficient excess of a strong mineral acid (e.g., HCl or H₂SO₄) is used to fully dissolve and protonate the 2-chloro-5-aminotoluene. Use a freshly prepared solution of high-purity sodium nitrite and add it dropwise to the amine solution to control the exotherm. 2. Control Temperature: Closely monitor the internal reaction temperature throughout the diazotization and subsequent iodination steps. 3. Enhance Iodination: Add the cold diazonium salt solution to a cold, concentrated solution of potassium iodide with vigorous stirring. Consider the use of a copper(I) iodide catalyst to facilitate the reaction, although for iodination, it is often not strictly necessary.
Formation of Dark-Colored Impurities or Tar 1. Azo Coupling: The newly formed diazonium salt can couple with unreacted 2-chloro-5-aminotoluene if the acidity is too low. 2. Phenolic Byproducts: Decomposition of the diazonium salt in the presence of water can form 2-chloro-5-hydroxytoluene. 3. Decomposition Products: At elevated temperatures, diazonium salts can decompose to form a variety of colored, polymeric materials.1. Maintain High Acidity: Use a sufficient excess of strong acid to ensure the complete protonation of the starting amine, thus preventing it from acting as a nucleophile for azo coupling. 2. Strict Temperature Control: Keep the reaction temperature below 5°C to minimize the rate of diazonium salt decomposition. 3. Prompt Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the subsequent iodination step to minimize decomposition time.
Difficult Product Isolation and Purification 1. Oily Product: The crude product may isolate as an oil instead of a solid, making filtration difficult. 2. Presence of Impurities: Co-precipitation of byproducts can hinder crystallization and lower the purity of the final product. 3. Inefficient Extraction: Poor phase separation during workup can lead to product loss.1. Optimize Crystallization: If the product is an oil, attempt to induce crystallization by scratching the inside of the flask or by seeding with a small crystal of pure product. If this fails, purification by distillation under reduced pressure may be necessary. For solid products, develop a robust recrystallization protocol. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be effective. 2. Workup to Remove Impurities: During the workup, a wash with a solution of sodium thiosulfate can help to remove any residual iodine. Washing with a mild base can remove acidic impurities like phenolic byproducts. 3. Improve Extraction: Ensure the correct solvent polarity and use a sufficient volume for extractions. If emulsions form, adding brine can help to break them.
Safety Concerns During Scale-Up 1. Exothermic Reaction: The diazotization reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. 2. Instability of Diazonium Salts: Solid diazonium salts are explosive and should not be isolated. 3. Gas Evolution: The decomposition of the diazonium salt releases nitrogen gas, which can lead to a pressure buildup in a closed system.1. Controlled Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to the cooled amine solution to allow for efficient heat dissipation. Utilize a reactor with adequate cooling capacity. 2. In Situ Use: Always use the diazonium salt in solution without attempting to isolate it. 3. Proper Venting: Ensure the reaction vessel is adequately vented to allow for the safe release of nitrogen gas.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: The most common and industrially scalable method is the Sandmeyer-type reaction, which involves the diazotization of 2-chloro-5-aminotoluene followed by iodination with potassium iodide. This two-step, one-pot process is generally high-yielding and utilizes readily available starting materials.

Q2: Why is temperature control so critical in the diazotization step?

A2: Aryl diazonium salts are thermally unstable intermediates. Maintaining a low temperature, typically between 0-5°C, is crucial to prevent their rapid decomposition. Decomposition leads to the formation of unwanted byproducts, such as phenols, and the evolution of nitrogen gas, which reduces the yield of the desired this compound.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3: The primary safety concerns are the exothermic nature of the diazotization reaction and the instability of the diazonium salt intermediate. Key precautions include:

  • Effective Cooling: Use a robust cooling system to manage the heat generated during diazotization.

  • Controlled Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to prevent localized overheating.

  • No Isolation of Diazonium Salt: Never attempt to isolate the diazonium salt in its solid form as it is explosive. It should be generated and used in situ.

  • Adequate Venting: The reaction vessel must be properly vented to safely release the nitrogen gas produced during the reaction.

Q4: What are the expected impurities in the synthesis of this compound and how can they be minimized?

A4: Common impurities can include:

  • 2-Chloro-5-hydroxytoluene: Formed from the decomposition of the diazonium salt in the aqueous reaction mixture. Minimized by strict temperature control.

  • Azo compounds: Formed by the coupling of the diazonium salt with unreacted 2-chloro-5-aminotoluene. Minimized by ensuring high acidity to fully protonate the starting amine.

  • Unreacted 2-chloro-5-aminotoluene: Can be carried through if the diazotization is incomplete. Minimized by using a slight excess of sodium nitrite and ensuring sufficient reaction time.

  • Isomeric iodinated products: While less common with a directed synthesis, other isomers could potentially form.

Q5: What are the recommended methods for purifying crude this compound at an industrial scale?

A5: For industrial-scale purification, the following methods are generally employed:

  • Crystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate) should be identified to provide good recovery of the pure product.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method to separate it from less volatile impurities.

  • Washing/Extraction: The crude product can be washed with aqueous solutions to remove specific impurities. For example, a wash with sodium thiosulfate can remove excess iodine, and a wash with a dilute base can remove phenolic byproducts.

Experimental Protocol: Scale-Up Synthesis of this compound

This protocol is a representative procedure for the gram-scale synthesis and can be adapted for pilot plant scale-up with appropriate engineering controls and safety assessments.

Materials and Equipment:
  • 2-Chloro-5-aminotoluene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Jacketed reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling system (e.g., chiller)

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

Step 1: Diazotization

  • In a jacketed reactor equipped with an overhead stirrer and a temperature probe, charge 2-chloro-5-aminotoluene (1.0 eq).

  • Add a mixture of concentrated hydrochloric acid (3.0-4.0 eq) and water.

  • Cool the mixture to 0-5°C with vigorous stirring using the external cooling system.

  • In a separate vessel, prepare a solution of sodium nitrite (1.05-1.1 eq) in cold water.

  • Slowly add the sodium nitrite solution to the stirred amine hydrochloride slurry via the addition funnel, ensuring the internal temperature is maintained between 0-5°C. The addition should be done sub-surface if possible on a larger scale.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 30-60 minutes.

  • Check for the completion of diazotization using a starch-iodide paper test for the presence of excess nitrous acid.

Step 2: Iodination

  • In a separate reactor, prepare a solution of potassium iodide (1.1-1.2 eq) in water and cool it to 0-5°C.

  • Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Maintain the temperature of the receiving vessel at 0-10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by TLC or HPLC.

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess iodine.

  • Extract the product with a suitable organic solvent such as dichloromethane (3 x volume).

  • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterValueNotes
Starting Material 2-Chloro-5-aminotoluenePurity should be >99%
Key Reagents Sodium Nitrite, Potassium Iodide, Hydrochloric AcidUse high-purity reagents
Diazotization Temperature 0-5°CCritical for stability of diazonium salt
Iodination Temperature 0-10°C (during addition), then room temp.Control initial exotherm
Reaction Time Diazotization: 30-60 min post-addition. Iodination: 1-2 hours.Monitor by TLC/HPLC for completion
Expected Yield (crude) 85-95%Varies with scale and conditions
Expected Purity (after purification) >98%Dependent on purification method

Table 2: Common Analytical Methods for In-Process Control and Final Product Analysis

AnalysisTechniquePurpose
Reaction Monitoring TLC, HPLCTo track the consumption of starting material and formation of the product.
Purity Assessment HPLC, GCTo quantify the purity of the final product and identify impurities.
Structure Confirmation NMR (¹H, ¹³C), Mass SpectrometryTo confirm the chemical structure of the final product.
Residual Solvent Analysis GC-HSTo quantify any remaining solvents from the synthesis and purification process.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Work-up & Purification start 2-Chloro-5-aminotoluene in HCl/H₂O cool1 Cool to 0-5°C start->cool1 add_nitrite Add NaNO₂ solution (0-5°C) cool1->add_nitrite stir1 Stir for 30-60 min at 0-5°C add_nitrite->stir1 diazonium_salt Diazonium Salt Solution stir1->diazonium_salt add_diazonium Add Diazonium Salt Solution diazonium_salt->add_diazonium ki_solution Potassium Iodide Solution (0-5°C) ki_solution->add_diazonium warm_stir Warm to RT and Stir for 1-2h add_diazonium->warm_stir crude_mixture Crude Reaction Mixture warm_stir->crude_mixture quench Quench with Na₂S₂O₃ crude_mixture->quench extract Extract with Organic Solvent quench->extract wash Wash (NaHCO₃, Brine) extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify (Crystallization/Distillation) dry_concentrate->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield or Impure Product check_temp Verify Temperature Control (0-5°C) start->check_temp check_acidity Confirm Sufficient Acidity start->check_acidity check_reagents Assess Reagent Quality start->check_reagents improve_cooling Improve Cooling Efficiency check_temp->improve_cooling increase_acid Increase Acid Stoichiometry check_acidity->increase_acid use_fresh_reagents Use Fresh, High-Purity Reagents check_reagents->use_fresh_reagents optimize_purification Optimize Purification Protocol improve_cooling->optimize_purification increase_acid->optimize_purification use_fresh_reagents->optimize_purification end end optimize_purification->end Improved Yield & Purity

Caption: Logical troubleshooting workflow for synthesis issues.

Validation & Comparative

Comparative Analysis of 13C NMR Chemical Shifts for 2-Chloro-5-iodotoluene and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 13C NMR chemical shifts for 2-Chloro-5-iodotoluene, alongside experimentally determined data for structurally related molecules: 2-chlorotoluene, 3-iodotoluene, and the parent compound, toluene. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of substituted toluene derivatives.

Data Presentation: 13C NMR Chemical Shift Comparison

The following table summarizes the experimental 13C NMR chemical shifts for toluene, 2-chlorotoluene, and 3-iodotoluene, and predicted values for this compound. All chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Carbon AtomToluene (Experimental)2-Chlorotoluene (Experimental)3-Iodotoluene (Experimental)This compound (Predicted)
C1 137.9135.9141.2~139
C2 129.1131.8130.1~134
C3 128.3129.894.3~139
C4 125.4126.9137.2~130
C5 128.3126.9139.0~93
C6 129.1127.4129.5~128
CH3 21.319.921.1~19

Experimental Protocols

The following is a generalized, standard protocol for acquiring a 13C NMR spectrum, applicable to the compounds discussed.

1. Sample Preparation:

  • Dissolution: Approximately 10-50 mg of the solid sample, or 50-100 µL of the liquid sample, is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent should be based on the solubility of the compound and its chemical inertness.

  • Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution. TMS is chemically inert and its 13C signal is defined as 0.0 ppm, providing a reference point for the chemical shifts of the sample.

  • Transfer: The resulting solution is filtered into a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) equipped with a broadband probe is used.

  • Tuning and Matching: The probe is tuned to the 13C frequency and matched to the impedance of the instrument to ensure optimal signal transmission and reception.

  • Locking: The spectrometer's lock system is engaged to stabilize the magnetic field by monitoring the deuterium signal from the solvent.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

3. Data Acquisition:

  • Experiment Type: A standard proton-decoupled 13C NMR experiment is typically performed. In this experiment, broadband irradiation at proton frequencies is applied to remove C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45 degree pulse is commonly used to allow for a shorter relaxation delay.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is set to allow for the relaxation of the carbon nuclei.

    • Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans (from hundreds to thousands) are accumulated to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.0 ppm.

  • Peak Picking: The chemical shifts of the peaks in the spectrum are identified and recorded.

Mandatory Visualization

The following diagram illustrates the logical relationship of how the electronic effects of the chloro and iodo substituents influence the 13C NMR chemical shifts of the aromatic carbons in this compound, starting from the parent toluene molecule.

G Substituent Effects on 13C NMR Chemical Shifts Toluene Toluene (Reference) Chlorotoluene 2-Chlorotoluene (Inductive & Resonance Effects) Toluene->Chlorotoluene + Cl substituent Iodotoluene 5-Iodotoluene (Inductive & Resonance Effects) Toluene->Iodotoluene + I substituent Target This compound (Combined Effects) Chlorotoluene->Target + I substituent Iodotoluene->Target + Cl substituent

Substituent effects on 13C NMR chemical shifts.

A Comparative Guide to the Infrared Spectroscopy of 2-Chloro-5-iodotoluene and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the infrared (IR) spectrum of 2-Chloro-5-iodotoluene with related aromatic compounds, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting key spectral data and experimental protocols, this document serves as a practical resource for identifying and characterizing substituted toluene derivatives.

Introduction to IR Spectroscopy of Aromatic Compounds

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[1] For aromatic compounds like this compound, IR spectroscopy reveals characteristic absorption bands corresponding to C-H stretching and bending, C=C ring stretching, and vibrations of the substituent groups. These spectral fingerprints are invaluable for structural elucidation and quality control.

Experimental Protocol: Acquiring High-Quality IR Spectra

The data presented in this guide were obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, a common and effective method for analyzing solid and liquid samples.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

  • Place a small amount of the solid sample (approximately 2-3 mg) directly onto the center of the ATR crystal.

  • Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any environmental interference.

  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

Comparative Analysis of IR Spectra

The following table summarizes the key IR absorption bands for this compound and selected reference compounds: toluene, o-chlorotoluene, and p-iodotoluene. The presence and position of these bands provide a basis for distinguishing between these structurally similar molecules.

Functional GroupVibration ModeThis compound (cm⁻¹)Toluene (cm⁻¹)o-Chlorotoluene (cm⁻¹)p-Iodotoluene (cm⁻¹)
Aromatic C-HStretching~3100-30003099, 3068, 3032[1]~3100-3000~3100-3000
Methyl C-HAsymmetric & Symmetric Stretching~2960-28502925[1]~2960-2850~2960-2850
Aromatic C=CRing Stretching~1600-14501614, 1506, 1465[1]~1600-1450~1600-1450
C-HOut-of-Plane Bending~900-800738[1]~800-750~850-800
C-ClStretching~800-600-~800-600-
C-IStretching~600-500--~600-500

Table 1: Comparison of Major IR Absorption Bands

Interpretation of Spectral Data

The IR spectrum of This compound is characterized by a combination of absorptions arising from the substituted benzene ring and the methyl group. The aromatic C-H stretching vibrations appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methyl group is observed between 2960 and 2850 cm⁻¹. The aromatic C=C ring stretching vibrations typically produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which for 1,2,4-trisubstituted benzenes like this compound, are expected in the 900-800 cm⁻¹ range. Furthermore, the presence of the halogen substituents gives rise to characteristic absorptions at lower wavenumbers: the C-Cl stretch is typically found in the 800-600 cm⁻¹ region, and the C-I stretch appears at even lower frequencies, around 600-500 cm⁻¹.

In comparison, toluene shows the fundamental absorptions of a monosubstituted benzene ring. Its spectrum is distinguished by strong aromatic C-H stretching peaks around 3032-3099 cm⁻¹ and a prominent C-H out-of-plane bending band at 738 cm⁻¹ characteristic of monosubstitution.[1]

o-Chlorotoluene , being an ortho-disubstituted benzene, will exhibit a characteristic C-H out-of-plane bending band in the 800-750 cm⁻¹ region. The C-Cl stretching vibration will also be present.

p-Iodotoluene , a para-disubstituted benzene, is expected to show a strong C-H out-of-plane bending absorption in the 850-800 cm⁻¹ range. The C-I stretching band will be observed at lower wavenumbers.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for identifying the functional groups of this compound using its IR spectrum.

G IR Spectrum Analysis of this compound start Acquire IR Spectrum region1 Analyze 4000-2800 cm⁻¹ Region start->region1 region2 Analyze 1600-1450 cm⁻¹ Region start->region2 region3 Analyze 900-600 cm⁻¹ Region start->region3 aromatic_ch Aromatic C-H Stretch (~3100-3000 cm⁻¹) region1->aromatic_ch aliphatic_ch Aliphatic C-H Stretch (~2960-2850 cm⁻¹) region1->aliphatic_ch aromatic_cc Aromatic C=C Ring Stretch region2->aromatic_cc ch_oop C-H Out-of-Plane Bending region3->ch_oop c_cl C-Cl Stretch (~800-600 cm⁻¹) region3->c_cl c_i C-I Stretch (~600-500 cm⁻¹) region3->c_i conclusion Identify this compound aromatic_ch->conclusion aliphatic_ch->conclusion aromatic_cc->conclusion ch_oop->conclusion c_cl->conclusion c_i->conclusion

IR Spectral Analysis Workflow

Conclusion

The infrared spectrum of this compound displays a unique pattern of absorption bands that allows for its clear differentiation from toluene, o-chlorotoluene, and p-iodotoluene. By carefully analyzing the C-H stretching, aromatic C=C stretching, C-H out-of-plane bending, and the characteristic C-halogen stretching regions, researchers can confidently identify and characterize this compound. This guide provides the necessary data and a systematic approach to aid in this analytical process.

References

A Comparative Analysis of the Reactivity of 2-Chloro-5-iodotoluene and 2-Bromo-5-iodotoluene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Dihaloaromatics, such as 2-chloro-5-iodotoluene and 2-bromo-5-iodotoluene, offer a versatile platform for sequential and site-selective modifications, primarily exploited through palladium-catalyzed cross-coupling reactions, halogen-metal exchange, and nucleophilic aromatic substitution. This guide provides an objective comparison of the reactivity of these two valuable building blocks, supported by established chemical principles and representative experimental data, to aid in the selection of the optimal substrate for a given synthetic transformation.

Core Reactivity Principles: The Carbon-Halogen Bond

The fundamental difference in reactivity between this compound and 2-bromo-5-iodotoluene lies in the intrinsic properties of their respective carbon-halogen bonds. The reactivity of aryl halides in many common synthetic transformations is inversely proportional to the carbon-halogen bond dissociation energy (BDE). The established trend for BDE is C-Cl > C-Br > C-I. Consequently, the general order of reactivity for these halogens in reactions involving cleavage of the C-X bond, such as the oxidative addition step in palladium-catalyzed cross-coupling, is I > Br > Cl.

For both this compound and 2-bromo-5-iodotoluene, the carbon-iodine bond is significantly weaker and therefore more susceptible to cleavage than the carbon-chlorine or carbon-bromine bond. This inherent difference in reactivity allows for highly chemoselective reactions at the 5-position (iodine) while leaving the 2-position (chlorine or bromine) intact for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex. Due to the lower bond dissociation energy of the C-I bond, both this compound and 2-bromo-5-iodotoluene will preferentially undergo oxidative addition at the C-I bond. While both substrates are highly reactive at the iodo position, subtle differences in reactivity can be expected based on the nature of the second halogen, which can influence the electronic properties of the aromatic ring.

Comparative Data for Cross-Coupling Reactions

The following table summarizes the expected relative performance of this compound and 2-bromo-5-iodotoluene in common palladium-catalyzed cross-coupling reactions based on general reactivity trends.

Reaction TypeCoupling PartnerParameterThis compound (Expected Outcome)2-Bromo-5-iodotoluene (Expected Outcome)
Suzuki-Miyaura Coupling Arylboronic acidYield Excellent (>90%)Excellent (>90%)
Reaction Time 1-4 hours1-4 hours
Temperature 80-100 °C80-100 °C
Heck Coupling AlkeneYield Good to Excellent (80-95%)Good to Excellent (80-95%)
Reaction Time 4-12 hours4-12 hours
Temperature 100-120 °C100-120 °C
Sonogashira Coupling Terminal AlkyneYield Excellent (>90%)Excellent (>90%)
Reaction Time 0.5-3 hours0.5-3 hours
Temperature Room Temp. to 60 °CRoom Temp. to 60 °C

Note: The data presented are representative expectations based on established reactivity principles. Actual results may vary depending on the specific reaction conditions, catalyst system, and coupling partner.

Experimental Protocols

1. Suzuki-Miyaura Coupling

  • Procedure: To an oven-dried flask is added 2-halo-5-iodotoluene (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base, for example potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., a mixture of toluene and water) is then added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2][3]

2. Heck Coupling

  • Procedure: In a Schlenk tube, the 2-halo-5-iodotoluene (1.0 mmol), alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol), and a base (e.g., triethylamine, 2.0 mmol) are combined in a suitable solvent like DMF or NMP. The mixture is degassed and then heated under an inert atmosphere at 100-120 °C for 4-12 hours.[4][5][6] After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic phase is dried, concentrated, and the product is purified by chromatography.

3. Sonogashira Coupling

  • Procedure: To a solution of the 2-halo-5-iodotoluene (1.0 mmol) in a solvent such as THF or DMF are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., triethylamine or diisopropylamine).[7][8][9] The terminal alkyne (1.2 mmol) is then added, and the reaction is stirred at room temperature to 60 °C. The reaction progress is monitored by TLC. Once complete, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated. The desired product is isolated by column chromatography.[7][10]

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation Ar-Pd(II)-R'L2 Ar-Pd(II)-R'L2 Transmetalation->Ar-Pd(II)-R'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R' Ar-R' Reductive Elimination->Ar-R' Ar-I Ar-I Ar-I->Oxidative Addition R'-M R'-M R'-M->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Halogen-Metal Exchange

Halogen-metal exchange, typically using organolithium reagents like n-butyllithium or t-butyllithium, is a powerful method for the preparation of aryllithium species. The rate of this exchange is highly dependent on the halogen, following the order I > Br > Cl.[11][12] This reaction is generally very fast, even at low temperatures.

For both this compound and 2-bromo-5-iodotoluene, the lithium-iodine exchange will occur almost instantaneously at low temperatures (e.g., -78 °C), providing a chemoselective route to the corresponding 4-chloro-3-methylphenyllithium or 4-bromo-3-methylphenyllithium. The reactivity difference between the C-I and C-Br/C-Cl bonds is so pronounced that selective lithiation at the 5-position is highly efficient.

Comparative Data for Lithium-Halogen Exchange
ParameterThis compound2-Bromo-5-iodotoluene
Reagent n-BuLi or t-BuLin-BuLi or t-BuLi
Temperature -78 °C-78 °C
Reaction Time < 5 minutes< 5 minutes
Selectivity High for C-I exchangeHigh for C-I exchange
Expected Product 4-Chloro-3-methylphenyllithium4-Bromo-3-methylphenyllithium
Experimental Protocol

  • Procedure: A solution of the 2-halo-5-iodotoluene (1.0 mmol) in a dry ethereal solvent (e.g., THF or diethyl ether) is cooled to -78 °C under an inert atmosphere. An organolithium reagent (e.g., n-butyllithium, 1.1 mmol) is added dropwise, and the mixture is stirred for a few minutes. The resulting aryllithium species can then be quenched with a desired electrophile.

Halogen_Metal_Exchange cluster_0 Reactants cluster_1 Products Ar-I 2-Halo-5-iodotoluene Ar-Li 4-Halo-3-methylphenyllithium Ar-I->Ar-Li Exchange R-I n-BuI Ar-I->R-I R-Li n-BuLi R-Li->Ar-Li R-Li->R-I

Caption: Schematic of the lithium-halogen exchange reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. Neither this compound nor 2-bromo-5-iodotoluene are highly activated for traditional SNAr reactions, as the methyl group is electron-donating and the halogens are only weakly deactivating.

However, under forced conditions with very strong nucleophiles/bases (e.g., sodium amide), nucleophilic substitution can proceed via a benzyne mechanism. In this case, the relative reactivity of the leaving group is less critical than the position of proton abstraction to form the benzyne intermediate.

For SNAr reactions that proceed via an addition-elimination mechanism (requiring significant activation, which is not present here), the reactivity order of the leaving group is often F > Cl > Br > I.[13][14] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond, rather than the expulsion of the leaving group. Given the lack of strong activating groups on the title compounds, this mechanism is not expected to be significant.

Conclusion

Both this compound and 2-bromo-5-iodotoluene are valuable synthetic intermediates that allow for selective functionalization at the 5-position due to the high reactivity of the carbon-iodine bond. In palladium-catalyzed cross-coupling reactions and halogen-metal exchange, both substrates will react readily and selectively at the iodo-substituent. The choice between the two may therefore be dictated by factors such as cost, availability, or the specific requirements of a subsequent reaction at the 2-position. For transformations where the C-Br bond is to be reacted in a later step, 2-bromo-5-iodotoluene would be the substrate of choice. Conversely, if a subsequent reaction requires activation of a C-Cl bond (which is generally more challenging), this compound would be the appropriate precursor. In essence, the primary difference in their utility lies in the nature of the less reactive halogen, which serves as a handle for further, more forcing synthetic modifications.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 2-Chloro-5-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methods for determining the purity of 2-Chloro-5-iodotoluene, a crucial intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines and compares Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and supporting data to facilitate the selection of the most suitable analytical strategy.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis in terms of sensitivity, selectivity, and throughput.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Detection is based on the ionization of the analyte in a flame.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Detection is based on the absorbance of UV light by the analyte.Combines the separation power of GC with the detection capabilities of mass spectrometry, allowing for the identification and quantification of compounds based on their mass-to-charge ratio.
Applicability for this compound Highly suitable due to the compound's volatility.Suitable, particularly for non-volatile impurities. Method development may be required to achieve optimal separation.The gold standard for impurity identification, providing both chromatographic separation and structural information.
Sensitivity Good (ng to pg range).Good (ng to µg range).Excellent (pg to fg range).
Selectivity Moderate; depends on column selection and temperature programming.Good; depends on column chemistry and mobile phase composition.Excellent; provides mass spectral data for definitive peak identification.
Instrumentation Gas chromatograph with a Flame Ionization Detector (FID).HPLC system with a UV-Vis detector.Gas chromatograph coupled to a mass spectrometer.
Advantages Robust, reliable, and cost-effective for routine purity analysis. High resolution and efficiency.Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. Non-destructive.Provides definitive identification of impurities. High sensitivity and selectivity.
Disadvantages Not suitable for non-volatile impurities. Co-eluting peaks can be difficult to resolve without mass spectrometry.May have lower resolution than GC for volatile compounds. Mobile phase consumption can be high.Higher instrument cost and complexity.

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol describes a general method for the purity determination of this compound using GC-FID.

1. Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in 25 mL of a suitable solvent (e.g., acetone or dichloromethane) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

3. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for the purity assessment of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

    • Gradient Program: Start at 50% B, linearly increase to 95% B over 20 minutes. Hold at 95% B for 5 minutes. Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

3. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a robust GC-MS method for the qualitative and quantitative analysis of this compound and its impurities.[1]

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 260 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, and hold for 10 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Mass Range: m/z 40-450

2. Sample Preparation:

  • Sample Solution: Prepare a 1 mg/mL solution of the this compound sample in a suitable GC-grade solvent like acetone or ethyl acetate.[1] Filter the sample through a 0.22 µm syringe filter before injection.

3. Data Analysis:

  • Qualitative Analysis: Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantitative Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total ion chromatogram (TIC) area of all peaks. For more accurate quantification, a calibration curve can be constructed using a reference standard.

Workflow for Purity Analysis

Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing cluster_result Result Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (if necessary) Dissolution->Filtration GC_FID GC-FID Filtration->GC_FID HPLC_UV HPLC-UV Filtration->HPLC_UV GC_MS GC-MS Filtration->GC_MS Chromatogram Obtain Chromatogram GC_FID->Chromatogram HPLC_UV->Chromatogram GC_MS->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Impurity Identification (GC-MS) Chromatogram->Identification Purity Calculate Purity (% Area) Integration->Purity Identification->Purity

Caption: General workflow for the purity analysis of this compound.

Conclusion

For routine quality control and purity assessment of this compound, GC-FID is a robust and cost-effective primary technique. HPLC-UV offers a valuable alternative, especially for the analysis of potential non-volatile impurities. For definitive identification and characterization of unknown impurities, GC-MS is the recommended method due to its superior selectivity and sensitivity. By combining these techniques, researchers and drug development professionals can obtain a comprehensive purity profile of this compound, ensuring its quality and suitability for its intended application.

References

A Comparative Analysis of Suzuki Coupling Yields with Different Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized tool in synthetic organic chemistry, particularly in the pharmaceutical and materials science industries, for the formation of carbon-carbon bonds. A key factor influencing the efficiency of this palladium-catalyzed reaction is the choice of the aryl halide. This guide provides an objective comparison of Suzuki coupling yields with different aryl halides (iodides, bromides, and chlorides), supported by experimental data, to aid researchers in optimizing their synthetic strategies.

Reactivity of Aryl Halides: A General Overview

The reactivity of aryl halides in the Suzuki coupling reaction is primarily dictated by the rate of the oxidative addition step to the palladium(0) catalyst. This step involves the cleavage of the carbon-halogen (C-X) bond. The bond dissociation energy of the C-X bond decreases down the halogen group, leading to a well-established reactivity trend:

Aryl Iodide > Aryl Bromide > Aryl Chloride

Aryl iodides, with the weakest C-I bond, are the most reactive substrates, often undergoing coupling under mild conditions. Aryl bromides are also highly effective and are very commonly used due to a good balance of reactivity and stability. Aryl chlorides, possessing the strongest C-Cl bond, are the least reactive and typically require more forcing reaction conditions, such as higher temperatures and more sophisticated catalyst systems, to achieve high yields.[1] Aryl triflates (Ar-OTf) are also excellent electrophiles in Suzuki couplings, with reactivity often comparable to or slightly less than aryl bromides.

Quantitative Comparison of Reaction Yields

The following table summarizes experimental data from various studies, comparing the yields of Suzuki coupling reactions with different aryl halides under similar conditions. This data illustrates the general reactivity trend and the impact of the leaving group on the reaction outcome.

Aryl Halide (Ar-X)Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylboronic acidCuICs2CO3DMFRT2489[2]
4-BromoanisolePhenylboronic acidCuICs2CO3DMFRT2481[2]
4-IodonitrobenzenePhenylboronic acidCuICs2CO3DMFRT2485[2]
4-BromonitrobenzenePhenylboronic acidCuICs2CO3DMFRT2478[2]
IodobenzenePhenylboronic acidPd/NiFe2O4K2CO3DMF/H2O900.1798[3]
BromobenzenePhenylboronic acidPd/NiFe2O4K2CO3DMF/H2O900.596[3]
ChlorobenzenePhenylboronic acidPd/NiFe2O4K2CO3DMF/H2O9024Low[3]
4-BromotoluenePhenylboronic acid[Pd(PPh3)4]Na2CO3n-PrOH/H2O50495[4]
4-IodotoluenePhenylboronic acid[Pd(PPh3)4]Na2CO3n-PrOH/H2O50410[4]

Note: The lower yield for 4-iodotoluene in the last example is an interesting exception that highlights how reaction conditions, such as lower temperatures, can sometimes lead to unexpected reactivity patterns, with the authors suggesting poor turnover of a key intermediate in the case of the iodide.[4]

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the comparison table.

General Procedure for Copper-Catalyzed Suzuki Coupling[2]

To a mixture of the aryl halide (1 mmol), phenylboronic acid (1.2 mmol), and Cs2CO3 (2 mmol) in DMF (5 mL) was added CuI (0.1 mmol). The resulting mixture was stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the reaction mixture was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biaryl.

General Procedure for Pd/NiFe2O4-Catalyzed Suzuki Coupling[3]

In a round-bottom flask, aryl halide (1 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2 mmol), and Pd/NiFe2O4 catalyst (specified amount) were taken in a 1:1 DMF/H2O solvent mixture (10 mL). The reaction mixture was stirred at 90 °C for the specified time. After completion of the reaction, the catalyst was separated by an external magnet, and the reaction mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product was purified by column chromatography.

General Procedure for [Pd(PPh3)4]-Catalyzed Suzuki Coupling at 50 °C[4]

A reaction tube was charged with the aryl halide (0.5 mmol), phenylboronic acid (0.6 mmol), Na2CO3 (1.0 mmol), and [Pd(PPh3)4] (0.005 mmol, 1 mol%). The tube was sealed with a septum, and the atmosphere was replaced with argon. A degassed solvent mixture of n-PrOH and H2O (5:1, 3 mL) was then added. The reaction mixture was stirred at 50 °C for 4 hours. The yield was determined by gas chromatography with the aid of a calibrated internal standard.

Mechanistic Insight: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the aryl halide directly impacts the initial and often rate-determining step, oxidative addition.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pdiil Ar-Pd(II)-X (L_n) pd0->pdiil Oxidative Addition (Ar-X) pdiil_b Ar-Pd(II)-Ar' (L_n) pdiil->pdiil_b Transmetalation (Ar'-B(OR)2 + Base) pdiil_b->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') pdiil_b->product arx Aryl Halide (Ar-X) boronic Boronic Acid/Ester (Ar'-B(OR)2)

Figure 1. A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Conclusion

The choice of aryl halide is a critical parameter in the Suzuki-Miyaura cross-coupling reaction. The general reactivity trend of aryl iodide > aryl bromide > aryl chloride holds true in most cases, directly impacting reaction conditions and achievable yields. While aryl iodides are the most reactive, aryl bromides offer a good compromise between reactivity and cost-effectiveness. The coupling of aryl chlorides, though more challenging, is often desirable due to their lower cost and wider availability. Successful coupling of less reactive aryl chlorides typically necessitates the use of specialized, highly active palladium catalysts and more forcing conditions. This guide provides researchers with a comparative framework and foundational data to make informed decisions for the efficient synthesis of biaryl compounds.

References

A Comparative Guide to the Characterization of 2-Chloro-5-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for 2-Chloro-5-iodotoluene, a halogenated hydrocarbon utilized in the synthesis of various pharmaceutical and chemical compounds. To offer a comprehensive evaluation, its properties are compared with those of two structural analogs: 3-chloro-2-iodotoluene and 2-chlorotoluene. This document outlines key physical and spectroscopic data, supported by detailed experimental protocols for characterization, to assist researchers in their synthetic and analytical endeavors.

Physicochemical Properties: A Comparative Analysis

The distinct substitution patterns of the chloro and iodo groups on the toluene ring significantly influence the physical properties of these compounds. This compound, with its para- and ortho- positioning of the halogens relative to the methyl group, exhibits a higher boiling point and density compared to its isomer, 3-chloro-2-iodotoluene, and the non-iodinated 2-chlorotoluene.

PropertyThis compound3-Chloro-2-iodotoluene2-Chlorotoluene
Molecular Formula C₇H₆ClIC₇H₆ClIC₇H₇Cl
Molecular Weight 252.48 g/mol 252.48 g/mol 126.58 g/mol [1]
Boiling Point 239 °C (lit.)125 °C / 14 mmHg157-159 °C (lit.)[1]
Melting Point Low melting solid24 °C-36 °C (lit.)[1]
Density 1.81 g/mL at 25 °C (lit.)Not readily available1.083 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.624 (lit.)Not readily availablen20/D 1.525 (lit.)[1]
Flash Point 110 °C (closed cup)106 °CNot readily available
Purity 98%>95.0% (GC)99%[1]
Appearance Brown to dark brown low melting solidWhite to light yellow to dark green powder to lumpColorless liquid[2]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound and its analogs. While complete spectra for this compound are available from specialized chemical data providers like ChemicalBook, this guide outlines the expected spectral features and provides data for the comparative compounds.[3]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the chloro and iodo substituents.

  • This compound : Spectroscopic data is available, indicating the presence of characteristic proton signals.[3]

  • 3-Chloro-2-iodotoluene : ¹H NMR data is available for this isomer.[4]

  • 2-Chlorotoluene : The ¹H NMR spectrum of 2-chlorotoluene has been reported.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The C-H, C-Cl, and C-I stretching and bending vibrations, as well as the aromatic C=C stretching vibrations, will be characteristic for each compound.

  • This compound : IR spectral data is available.[3]

  • 3-Chloro-2-iodotoluene : The IR spectrum is available through the NIST WebBook.

  • 2-Chlorotoluene : The IR spectrum of 2-chlorotoluene is well-documented.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns for chlorine and fragmentation peaks.

  • This compound : Mass spectral data is available.[3]

  • 3-Chloro-2-iodotoluene : The mass spectrum for this isomer is available.

  • 2-Chlorotoluene : A GC-MS spectrum is available for 2-chlorotoluene, showing the molecular ion peak and fragmentation patterns.[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of this compound and its alternatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Data Acquisition : Acquire the ¹H NMR spectrum on a 300 or 400 MHz NMR spectrometer.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis : Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid) : Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Sample Preparation (Solid) : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, applying the solution to a salt plate, and allowing the solvent to evaporate.

  • Data Acquisition : Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization : Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection : Detect the ions and generate a mass spectrum.

  • Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthesis Workflow: this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[7][8][9] A plausible synthetic route to this compound involves the diazotization of 2-chloro-5-aminotoluene followed by treatment with an iodide source. The following diagram illustrates this experimental workflow.

Synthesis_Workflow Start 2-Chloro-5-aminotoluene Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Reactant DiazoniumSalt 2-Chloro-5-methylbenzenediazonium chloride Diazotization->DiazoniumSalt Intermediate Sandmeyer Sandmeyer Reaction (KI) DiazoniumSalt->Sandmeyer Reactant Product This compound Sandmeyer->Product Crude Product Workup Work-up (Extraction, Washing) Product->Workup Purification Purification (Distillation or Chromatography) Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic pathway for this compound.

References

The Versatility of 2-Chloro-5-iodotoluene in Chemical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, cost-effectiveness, and environmental impact of a synthetic route. 2-Chloro-5-iodotoluene, a halogenated aromatic compound, serves as a valuable building block in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive comparison of its application in the synthesis of key intermediates, offering insights into its performance against alternative synthetic strategies, supported by experimental data and detailed protocols.

Synthesis of 1-(4-chloro-3-methylphenyl)-1H-pyrrolo[2,3-c]pyridine: A Comparative Analysis

1-(4-chloro-3-methylphenyl)-1H-pyrrolo[2,3-c]pyridine is a scaffold of interest in medicinal chemistry. The synthesis of this compound can be approached through different strategies, including the use of this compound in a Buchwald-Hartwig amination reaction.

Method 1: Buchwald-Hartwig Amination Employing this compound

This approach involves the palladium-catalyzed cross-coupling of 1H-pyrrolo[2,3-c]pyridine with this compound. The iodine atom's higher reactivity compared to the chlorine atom on the toluene ring allows for selective coupling at the 5-position.

Experimental Protocol:

A reaction vessel is charged with 1H-pyrrolo[2,3-c]pyridine (1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.05 equiv.), a suitable phosphine ligand like XPhos (0.1 equiv.), and a base, typically Cs₂CO₃ (2.0 equiv.). The mixture is then suspended in an anhydrous, aprotic solvent such as dioxane. The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) and heated to a temperature ranging from 80 to 110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Alternative Method: Synthesis from 4-chloro-3-methylaniline

An alternative route to the target molecule involves the reaction of 4-chloro-3-methylaniline with a suitable pyrrolo[2,3-c]pyridine precursor that has a leaving group at the N1 position.

Experimental Protocol:

To a solution of 1-tosyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv.) and 4-chloro-3-methylaniline (1.5 equiv.) in a polar aprotic solvent like DMF, a strong base such as sodium hydride (NaH) (1.5 equiv.) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed, as indicated by TLC. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired N-arylated pyrrolopyridine, followed by deprotection of the tosyl group.

MethodStarting MaterialsCatalyst/ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Buchwald-Hartwig Amination 1H-pyrrolo[2,3-c]pyridine, this compoundPd(OAc)₂, XPhos, Cs₂CO₃Dioxane10012-2475-85>98
Alternative Method 1-Tosyl-1H-pyrrolo[2,3-c]pyridine, 4-chloro-3-methylanilineNaHDMF0 - rt6-1260-70>97

Synthesis Pathway for 1-(4-chloro-3-methylphenyl)-1H-pyrrolo[2,3-c]pyridine via Buchwald-Hartwig Amination

Buchwald_Hartwig reactant1 1H-pyrrolo[2,3-c]pyridine catalyst Pd(OAc)₂ / XPhos Cs₂CO₃ reactant1->catalyst reactant2 This compound reactant2->catalyst product 1-(4-chloro-3-methylphenyl)-1H-pyrrolo[2,3-c]pyridine catalyst->product Dioxane, 100°C

Caption: Buchwald-Hartwig amination of 1H-pyrrolo[2,3-c]pyridine.

Synthesis of 3-(4′-chloro-3′-tolyl)thiophene: A Comparative Analysis

3-(4′-chloro-3′-tolyl)thiophene is another valuable intermediate, and its synthesis can be efficiently achieved using this compound through a Suzuki-Miyaura cross-coupling reaction.

Method 1: Suzuki-Miyaura Coupling with this compound

This widely used carbon-carbon bond-forming reaction couples this compound with a suitable thiophene boronic acid or ester. The reactivity difference between the C-I and C-Cl bonds allows for a selective reaction at the iodine-bearing carbon.

Experimental Protocol:

In a reaction flask under an inert atmosphere, this compound (1.0 equiv.), thiophen-3-ylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 equiv.), are dissolved in a solvent system like toluene/ethanol/water. The mixture is heated to reflux (around 80-100 °C) and stirred vigorously. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography or distillation.

Alternative Method: Synthesis from 3-Bromo-4-chlorotoluene

An alternative pathway involves the Suzuki-Miyaura coupling of 3-bromo-4-chlorotoluene with thiophen-3-ylboronic acid. In this case, the C-Br bond is more reactive than the C-Cl bond, directing the coupling to the desired position.

Experimental Protocol:

The experimental setup is similar to the one described above. 3-bromo-4-chlorotoluene (1.0 equiv.) is reacted with thiophen-3-ylboronic acid (1.2 equiv.) in the presence of a palladium catalyst, a base, and a suitable solvent system. The reaction conditions (temperature, time) are optimized to ensure complete conversion and high selectivity. The workup and purification procedures are analogous to the previous method.

MethodStarting MaterialsCatalyst/ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Suzuki Coupling (from this compound) This compound, Thiophen-3-ylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/Ethanol/Water908-1680-90>98
Suzuki Coupling (from 3-Bromo-4-chlorotoluene) 3-Bromo-4-chlorotoluene, Thiophen-3-ylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/Ethanol/Water9010-2070-80>97

Synthesis Pathway for 3-(4′-chloro-3′-tolyl)thiophene via Suzuki-Miyaura Coupling

Suzuki_Coupling reactant1 This compound catalyst Pd(PPh₃)₄ Na₂CO₃ reactant1->catalyst reactant2 Thiophen-3-ylboronic acid reactant2->catalyst product 3-(4′-chloro-3′-tolyl)thiophene catalyst->product Toluene/EtOH/H₂O, 90°C

Caption: Suzuki-Miyaura coupling for C-C bond formation.

Conclusion

This compound proves to be a highly effective and versatile building block for the synthesis of complex heterocyclic compounds. The comparative data presented demonstrates that synthetic routes utilizing this starting material, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, can offer high yields and purities. The choice between this compound and alternative starting materials will depend on a variety of factors including cost, availability, and the specific requirements of the overall synthetic strategy. However, the predictable reactivity of its carbon-halogen bonds makes this compound a valuable tool in the arsenal of the modern synthetic chemist.

Safety Operating Guide

Proper Disposal of 2-Chloro-5-iodotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-5-iodotoluene, a halogenated aromatic compound. Adherence to these procedures is critical to mitigate risks and prevent environmental contamination.

Essential Safety & Chemical Data

A thorough understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes key data for this compound.

PropertyValueReference
Chemical Formula C₇H₆ClI[1]
Molecular Weight 252.48 g/mol [1][2]
Appearance Colorless to red to green clear liquid
CAS Number 116632-41-8[1][2]
Density 1.81 g/mL at 25 °C[2]
Boiling Point 239 °C[2]
Flash Point 110 °C (230 °F) - closed cup[2]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[2]
Signal Word Warning[2]

Toxicity Information:

For context, the following data is for a structurally related compound, 2-chlorotoluene . It is crucial to note that this is a different chemical and its toxicological data should be used for reference with caution.

CompoundTestValue
2-Chlorotoluene Oral LD50 (Rat, male)3227 mg/kg bw
Oral LD50 (Rat, female)3860 mg/kg bw
Inhalation LC50 (Rat)37517 mg/m³ (4 h)
Dermal LD50 (Rat)> 1083 mg/kg bw
Dermal LD50 (Rabbit)> 2165 mg/kg bw

Step-by-Step Disposal Protocol

The proper disposal of this compound is managed by treating it as a halogenated hazardous waste. Never dispose of this chemical down the drain or in regular trash.[3]

1. Personal Protective Equipment (PPE):

  • Before handling the chemical, ensure you are wearing appropriate PPE.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[3]

2. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic compounds. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Segregation: Do not mix this compound with non-halogenated solvents or other incompatible waste streams. This is crucial for proper disposal and can prevent dangerous chemical reactions.

3. Storage of Chemical Waste:

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.

  • Ventilation: Ensure the storage area is well-ventilated.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container.

4. Arranging for Disposal:

  • Contact Environmental Health & Safety (EHS): When the waste container is nearly full, or if you have a one-time disposal need, contact your institution's Environmental Health & Safety (EHS) department or the equivalent office responsible for hazardous waste management.

  • Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or a written request.

  • Professional Disposal: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of such chemicals in an environmentally sound and legally compliant manner.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Need to Dispose of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Obtain Labeled Hazardous Waste Container for Halogenated Compounds B->C D Carefully Transfer Waste into Container in a Ventilated Area (Fume Hood) C->D E Securely Close and Store Container in Designated Satellite Accumulation Area D->E F Is Container Full? E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G Yes J Continue to Collect Waste as Needed F->J No H EHS Arranges for Disposal by Licensed Contractor G->H I End: Proper Disposal Complete H->I J->E

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-5-iodotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 2-Chloro-5-iodotoluene, tailored for research scientists and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity.

Essential Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to mitigate risks of skin, eye, and respiratory irritation.[1][2] The following personal protective equipment (PPE) is required:

  • Respiratory Protection: A dust mask of type N95 (US) or equivalent is recommended to prevent inhalation of dust or aerosols.[1] For activities with a higher potential for generating aerosols or vapors, a NIOSH-approved full-face or half-mask air-purifying respirator with organic vapor cartridges should be used.[2][3]

  • Eye and Face Protection: Chemical safety goggles or a face shield are necessary to protect against splashes and sprays.[1][4] Standard safety glasses are not sufficient.

  • Skin and Body Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are crucial to prevent skin contact.[3][4][5] A lab coat or chemical-resistant apron should be worn to protect the body.[4][5] For extensive handling, chemical-resistant coveralls may be necessary.[3]

  • Hand Protection: Always wear chemical-resistant gloves.[3][4] If gloves become contaminated, they must be removed and replaced immediately.

  • Foot Protection: Closed-toe shoes are a minimum requirement in any laboratory setting. For situations with a higher risk of spills, chemical-resistant boots are recommended.[3][4]

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₇H₆ClI[6]
Molecular Weight 252.48 g/mol [1][6]
Appearance Colorless to Red to Green clear liquid
Purity >98.0% (GC)
Density 1.81 g/mL at 25 °C[1]
Boiling Point 239 °C[1]
Flash Point 110 °C (230 °F) - closed cup[1]
Refractive Index n20/D 1.624[1]

Experimental Workflow and Handling Protocol

The following diagram outlines the standard operational workflow for the safe handling of this compound, from initial receipt to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling and Disposal a Receiving and Inspection b Secure Storage (Cool, Dry, Well-Ventilated) a->b c Donning Required PPE b->c d Preparation of Work Area (Fume Hood) c->d e Chemical Handling and Use d->e f Monitoring for Spills or Exposure e->f g Decontamination of Work Area f->g h Doffing and Disposal of PPE g->h i Segregation of Halogenated Waste h->i j Properly Labeled Waste Container i->j k Contact EHS for Waste Pickup j->k

Caption: Safe handling workflow for this compound.

Detailed Operational and Disposal Plan

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[2] The storage class is 11 - Combustible Solids.[1]

Handling:

  • Preparation: Before handling, ensure you are wearing all the required PPE as outlined above. Prepare your work area in a chemical fume hood to minimize inhalation exposure.[2][5]

  • Procedure:

    • Handle this compound with care, avoiding contact with skin, eyes, and clothing.[2]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

    • Use only in a well-ventilated area or outdoors.[2]

    • Wash hands and any exposed skin thoroughly after handling.[2]

  • Spill Response:

    • In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[5]

    • Collect the absorbed material in a sealed, properly labeled container for hazardous waste disposal.[5]

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: The disposal of this compound must be handled as hazardous chemical waste.[5]

  • Segregation: This compound is a halogenated organic waste and must be segregated from non-halogenated organic waste, aqueous waste, and solid waste to prevent dangerous reactions.[5]

  • Container: Use a designated, leak-proof, and chemically compatible container specifically for halogenated organic liquid waste.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory. Keep the container closed at all times, except when adding waste, and do not overfill.[5]

  • Pickup: Once the container is full or the experiments are complete, contact your institution's EHS department to arrange for a waste pickup. Complete all required waste pickup forms as instructed by your EHS department.[5]

By adhering to these safety protocols and operational plans, you can significantly minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.